2,6-Dimethyl-1,4-oxathiane
Description
The exact mass of the compound 2,6-Dimethyl-1,4-oxathiane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28720. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-Dimethyl-1,4-oxathiane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyl-1,4-oxathiane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
71172-25-3 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
2,6-dimethyl-1,4-oxathiane |
InChI |
InChI=1S/C6H12OS/c1-5-3-8-4-6(2)7-5/h5-6H,3-4H2,1-2H3 |
InChI Key |
OIMWMHIYQYGHIM-UHFFFAOYSA-N |
SMILES |
CC1CSCC(O1)C |
Canonical SMILES |
CC1CSCC(O1)C |
Other CAS No. |
71172-25-3 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 2,6-Dimethyl-1,4-thioxane
Executive Summary
2,6-Dimethyl-1,4-thioxane (CAS: 71172-25-3) is a heterocyclic organosulfur compound characterized by a six-membered saturated ring containing one oxygen and one sulfur atom.[1][2][3][4] As a structural analog of 1,4-dioxane and 1,4-dithiane, it occupies a unique physicochemical niche, blending the lipophilicity of ethers with the nucleophilic reactivity of sulfides.
This guide details the structural properties, synthetic pathways, and chemical reactivity of 2,6-dimethyl-1,4-thioxane. Primary interest in this molecule stems from its utility in flavor chemistry —where it imparts savory, meaty, and alliaceous (garlic-like) notes—and its role as a versatile chiral scaffold in medicinal chemistry. The presence of two chiral centers at the C2 and C6 positions introduces stereochemical complexity (cis/trans isomerism) that significantly influences its organoleptic and pharmacological profiles.
Structural Characterization & Stereochemistry
Molecular Geometry
The 1,4-thioxane ring adopts a chair conformation similar to cyclohexane. In the 2,6-dimethyl derivative, the methyl substituents are located on the carbons adjacent to the oxygen atom (positions 2 and 6).
-
Numbering Convention: Oxygen is assigned position 1, and Sulfur is position 4. The methyl groups are at C2 and C6.
-
Conformational Analysis:
-
Cis-Isomer: The thermodynamically preferred conformer places both methyl groups in the equatorial position (
). This minimizes 1,3-diaxial interactions, making the cis-isomer significantly more stable than the diaxial conformer. -
Trans-Isomer: One methyl group is equatorial and the other is axial (
). This isomer is higher in energy due to steric strain from the axial methyl group.
-
Spectroscopic Signatures
- H NMR: The methine protons at C2 and C6 exhibit distinct chemical shifts depending on their axial/equatorial orientation. In the cis-isomer, the axial protons at C2/C6 typically appear as multiplets upfield relative to the equatorial protons of the trans-isomer.
- C NMR: The carbon signals for the methyl groups and the ring carbons (C2/C6) are diagnostic for distinguishing isomers, with the cis-isomer generally showing signals shifted due to the consistent equatorial environment.
Physicochemical Profile
The following properties define the handling and behavior of 2,6-dimethyl-1,4-thioxane in laboratory and industrial settings.
| Property | Value / Description | Notes |
| CAS Number | 71172-25-3 | Specific to the 2,6-dimethyl derivative.[1][5][6][7] |
| Molecular Formula | ||
| Molecular Weight | 132.22 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | Darkens upon oxidation/storage. |
| Odor Profile | Sulfurous, meaty, alliaceous, vegetative | Characteristic of alkyl-thioxanes. |
| Boiling Point | ~160–165 °C (Predicted) | Higher than unsubstituted 1,4-thioxane (147 °C). |
| Density | ~1.05 – 1.10 g/mL | Estimated based on structural analogs. |
| Solubility | Soluble in ethanol, ether, oils; Poor in water | Lipophilic character dominates. |
| LogP | ~1.5 – 1.8 (Predicted) | Moderate lipophilicity. |
Synthetic Pathways[9]
The synthesis of 2,6-dimethyl-1,4-thioxane relies on the cyclization of acyclic sulfide precursors. The most robust industrial and laboratory method involves the acid-catalyzed dehydration of bis(2-hydroxypropyl) sulfide.
Primary Route: Cyclodehydration of Bis(2-hydroxypropyl) Sulfide
This route is preferred for its use of readily available starting materials (propylene oxide and hydrogen sulfide) and high atom economy.
-
Precursor Formation: Propylene oxide reacts with hydrogen sulfide (
) to form bis(2-hydroxypropyl) sulfide. This intermediate contains two chiral centers, leading to a mixture of diastereomers ( and ). -
Cyclization: Treatment with an acid catalyst (e.g.,
, , or solid acid catalysts) effects intramolecular etherification, closing the ring to form the thioxane core.
Alternative Route: Reaction of Bis(2-chloropropyl) Ether
A Williamson-type ether synthesis approach where bis(2-chloropropyl) ether is treated with sodium sulfide (
Figure 1: Primary synthetic pathway via the cyclodehydration of bis(2-hydroxypropyl) sulfide.
Chemical Reactivity & Functionalization
The chemical behavior of 2,6-dimethyl-1,4-thioxane is dominated by the nucleophilic sulfur atom, which is significantly more reactive than the ether oxygen.
Sulfur Oxidation (S-Oxidation)
The sulfur atom can be selectively oxidized to the sulfoxide or sulfone state, altering the compound's polarity and volatility—a technique often used to modify flavor release profiles or create solid derivatives for purification.
-
Sulfoxide (
): Generated using mild oxidants like Sodium Periodate ( ) or one equivalent of Hydrogen Peroxide ( ) at low temperatures ( ). This creates a new chiral center at the sulfur, increasing stereochemical complexity. -
Sulfone (
): Generated using excess Hydrogen Peroxide with heating or stronger oxidants like -CPBA. Sulfones are highly stable, crystalline solids.
Electrophilic Alkylation (Sulfonium Salt Formation)
Reaction with strong alkylating agents (e.g., Methyl Iodide,
Ring Opening & Desulfurization
-
Raney Nickel Reduction: Treatment with Raney Nickel results in reductive desulfurization, cleaving the C-S bonds to yield acyclic ethers. This reaction is used structurally to confirm the carbon skeleton.
-
Acidic Hydrolysis: The thioxane ring is relatively stable to acid, but harsh conditions can reverse the synthesis, reopening the ring to the diol-sulfide.
Figure 2: Major reactivity pathways centering on the nucleophilic sulfur atom.
Applications in Drug Discovery & Flavor Chemistry[13]
Flavor & Fragrance Industry
2,6-Dimethyl-1,4-thioxane is a high-impact aroma chemical.
-
Organoleptic Profile: It provides "meaty," "roasted," and "vegetable" notes, crucial for savory flavor formulations (soups, gravies, meat substitutes).
-
Threshold: Like many sulfur heterocycles, it has a low odor detection threshold (ppb range), requiring high dilution for effective use.
Pharmaceutical Intermediate[13]
-
Bioisosterism: The thioxane ring serves as a bioisostere for morpholine or piperazine rings. The replacement of Nitrogen with Sulfur/Oxygen alters lipophilicity (LogP) and metabolic stability (avoiding N-oxidation).
-
Chiral Ligands: The rigid chair conformation and defined stereochemistry of the cis-isomer make it a potential scaffold for designing chiral ligands in asymmetric catalysis.
Experimental Protocol: Synthesis of 2,6-Dimethyl-1,4-thioxane
Objective: Preparation via acid-catalyzed cyclization of bis(2-hydroxypropyl) sulfide.
Safety: Warning:
-
Preparation of Sulfide Intermediate:
-
Charge a reaction vessel with Propylene Oxide (2.2 eq) and methanol (solvent).
-
Bubble Hydrogen Sulfide (
) gas through the solution at until saturation. -
Stir at room temperature for 12 hours.
-
Strip solvent to yield crude bis(2-hydroxypropyl) sulfide .
-
-
Cyclization:
-
Mix the crude sulfide with 50%
(1:1 w/w ratio). -
Heat the mixture to reflux (
) for 4–6 hours. -
Steam distill the reaction mixture. The product will co-distill with water.
-
-
Isolation & Purification:
-
Extract the steam distillate with diethyl ether or dichloromethane (
mL). -
Wash the organic layer with saturated
(to remove acid traces) and brine. -
Dry over anhydrous
and concentrate in vacuo. -
Final Purification: Fractional distillation under reduced pressure. The cis and trans isomers may have slightly different boiling points, allowing for partial enrichment.
-
References
-
Sigma-Aldrich. (2024). 2,6-Dimethyl-1,4-thioxane Product Information. Retrieved from (Note: Search CAS 71172-25-3 for specific catalog entries).
-
PubChem. (2024). Compound Summary for 1,4-Thioxane derivatives. National Library of Medicine. Retrieved from .
- Lynch, B. M., et al. (1999). Ring-Chain Tautomerism of the 1,4-Oxathiane S,S-Dioxide Anion. Journal of Chemical Research.
-
The Good Scents Company. (2024). Flavor and Fragrance Information for Thioxane Derivatives. Retrieved from .
-
ChemBook. (2024). 1,4-Oxathiane Chemical Properties and Synthesis. Retrieved from .
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An In-depth Technical Guide to 2,6-Dimethyl-1,4-oxathiane
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Substituted Thioxane
The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing demand for novel molecular scaffolds that can serve as the foundation for the next generation of therapeutics. Within this dynamic environment, heterocyclic compounds have consistently demonstrated their value, offering a rich diversity of stereochemical and electronic properties. This guide focuses on a specific, yet intriguing, member of this class: 2,6-dimethyl-1,4-oxathiane. While its direct applications in drug development are still emerging, the foundational 1,4-oxathiane core is present in molecules exhibiting a wide array of biological activities, from anticancer to enzyme inhibition. This document aims to provide a comprehensive technical overview of 2,6-dimethyl-1,4-oxathiane, from its fundamental structure and nomenclature to its synthesis, characterization, and prospective role in the pharmaceutical sciences. By synthesizing available data and providing field-proven insights, this guide serves as an authoritative resource for researchers looking to explore the potential of this and related molecular frameworks.
Molecular Structure and Nomenclature
1.1. Unambiguous Identification
The compound of interest is systematically named 2,6-dimethyl-1,4-oxathiane . It is crucial to establish this as the primary identifier to avoid ambiguity.
1.2. Decoding the Synonyms
In chemical literature and databases, this compound may be referred to by various names. Understanding these is key to a comprehensive literature search.
-
2,6-dimethyl-p-thioxane: The prefix "p-" (para) in "p-thioxane" indicates the 1,4-relationship of the oxygen and sulfur atoms within the six-membered ring. While less common in modern nomenclature, it is a valid synonym.
-
CAS Registry Number: The most definitive identifier is its CAS number: 71172-25-3 .
| Preferred Name | Synonym | CAS Number |
| 2,6-Dimethyl-1,4-oxathiane | 2,6-Dimethyl-p-thioxane | 71172-25-3 |
1.3. Structural Elucidation and Stereochemistry
2,6-Dimethyl-1,4-oxathiane possesses a six-membered heterocyclic ring containing an oxygen atom at position 1 and a sulfur atom at position 4. Methyl groups are substituted at positions 2 and 6.
The presence of chiral centers at the C2 and C6 positions gives rise to stereoisomers: (cis and trans) and their respective enantiomers. The conformational analysis of the 1,4-oxathiane ring is critical for understanding its interactions with biological targets. The ring predominantly adopts a chair-like conformation.[1] The orientation of the methyl groups (axial or equatorial) will significantly influence the molecule's steric and electronic profile.
Caption: 2D representation of cis and trans isomers of 2,6-dimethyl-1,4-oxathiane.
Synthesis of the 1,4-Oxathiane Scaffold
2.1. Proposed Synthetic Pathway: Ring-Opening of an Epoxide
A plausible and efficient method involves the nucleophilic ring-opening of a substituted epoxide by a sulfur nucleophile. For the synthesis of 2,6-dimethyl-1,4-oxathiane, this would likely involve the reaction of propylene sulfide with a halo-alcohol, followed by intramolecular cyclization.
Caption: Proposed two-step synthesis of 2,6-dimethyl-1,4-oxathiane.
2.2. Experimental Protocol (Hypothetical)
The following protocol is a proposed adaptation based on general principles of 1,4-oxathiane synthesis.[2]
Step 1: Synthesis of the Thioether Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-1-propanol in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Add an equimolar amount of a non-nucleophilic base, such as sodium hydride, to deprotonate the hydroxyl group.
-
Slowly add an equimolar amount of propylene sulfide to the reaction mixture.
-
Stir the reaction at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Intramolecular Cyclization
-
Dissolve the crude thioether intermediate in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a strong base, such as potassium tert-butoxide, to facilitate the intramolecular Williamson ether synthesis.
-
Heat the reaction mixture to promote cyclization. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2,6-dimethyl-1,4-oxathiane.
Spectroscopic Characterization
Definitive structural confirmation of a synthesized compound relies on a combination of spectroscopic techniques. While a complete dataset for 2,6-dimethyl-1,4-oxathiane is not available in the provided search results, we can predict the expected spectral features based on data from closely related 1,4-oxathiane derivatives.[3]
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the methine and methylene protons of the oxathiane ring. The chemical shifts and coupling constants will be influenced by the stereochemistry of the molecule.
-
Methyl Protons (C2-CH₃ and C6-CH₃): A doublet in the region of δ 1.2-1.5 ppm.
-
Methine Protons (C2-H and C6-H): A multiplet in the region of δ 3.5-4.5 ppm, coupled to the adjacent methyl and methylene protons.
-
Methylene Protons (C3-H₂ and C5-H₂): Complex multiplets in the region of δ 2.5-3.0 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Methyl Carbons (C2-CH₃ and C6-CH₃): A signal in the aliphatic region, around δ 20-25 ppm.
-
Methine Carbons (C2 and C6): Signals in the region of δ 70-80 ppm, shifted downfield due to the adjacent oxygen atom.
-
Methylene Carbons (C3 and C5): Signals in the region of δ 30-40 ppm, adjacent to the sulfur atom.
3.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,6-dimethyl-1,4-oxathiane (C₆H₁₂OS), the expected molecular weight is approximately 132.22 g/mol . The fragmentation pattern will likely involve cleavage of the C-S and C-O bonds, as well as loss of the methyl groups.[4][5][6]
3.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,6-dimethyl-1,4-oxathiane is expected to show characteristic absorption bands for:[7]
-
C-H stretching (alkane): 2850-3000 cm⁻¹
-
C-O stretching (ether): 1050-1150 cm⁻¹
-
C-S stretching: 600-800 cm⁻¹
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Doublet for methyl protons (~1.2-1.5 ppm), Multiplets for ring protons. |
| ¹³C NMR | Signals for methyl carbons (~20-25 ppm), methine carbons (~70-80 ppm), and methylene carbons (~30-40 ppm). |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 132. Fragmentation corresponding to loss of methyl groups and ring cleavage. |
| Infrared Spectroscopy | C-H stretch (2850-3000 cm⁻¹), C-O stretch (1050-1150 cm⁻¹), C-S stretch (600-800 cm⁻¹). |
Potential Applications in Drug Development
While direct pharmacological data for 2,6-dimethyl-1,4-oxathiane is limited, the broader class of 1,4-oxathiane derivatives has shown promise in various therapeutic areas. This suggests that 2,6-dimethyl-1,4-oxathiane could serve as a valuable scaffold for the development of new drug candidates.
4.1. As a Scaffold in Medicinal Chemistry
The 1,4-oxathiane ring is a bioisostere of other six-membered rings like piperidine and morpholine, which are prevalent in many approved drugs. The introduction of a sulfur atom in place of a nitrogen or oxygen can modulate a compound's lipophilicity, metabolic stability, and receptor-binding properties.
4.2. Potential Therapeutic Areas
Derivatives of the 1,4-oxathiane ring system have been investigated for a range of biological activities, including:
-
Anticancer Activity: Fused 1,4-oxathiin derivatives have demonstrated activity against human breast and cervical cancer cell lines.[8]
-
Enzyme Inhibition: The 1,4-oxathiane scaffold can be incorporated into molecules designed to inhibit specific enzymes, a common strategy in drug discovery.[3][9]
-
Antimicrobial and Antifungal Properties: Heterocyclic compounds containing sulfur and oxygen are known to exhibit antimicrobial and antifungal activities.[10]
The methyl groups at the 2 and 6 positions of 2,6-dimethyl-1,4-oxathiane provide points for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Caption: Potential drug development applications of the 2,6-dimethyl-1,4-oxathiane scaffold.
Safety and Handling
Based on safety data for related compounds, 2,6-dimethyl-1,4-oxathiane should be handled with appropriate precautions in a laboratory setting. It is likely to be a flammable liquid and may cause skin and eye irritation. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2,6-Dimethyl-1,4-oxathiane, while not yet a widely explored molecule in its own right, represents a promising scaffold for medicinal chemistry. Its structural features, including the presence of stereocenters and the 1,4-oxathiane core, offer a rich platform for the design of novel therapeutic agents. This guide has provided a comprehensive overview of its structure, nomenclature, potential synthetic routes, and predicted spectroscopic properties. By leveraging the known biological activities of related compounds, it is hoped that this document will inspire further research into the pharmacological potential of 2,6-dimethyl-1,4-oxathiane and its derivatives, ultimately contributing to the discovery of new and effective medicines.
References
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Kourounakis, A. P., Charitos, C., Rekka, E. A., & Kourounakis, P. N. (2008). Lipid-lowering (hetero)aromatic tetrahydro-1,4-oxazine derivatives with antioxidant and squalene synthase inhibitory activity. Journal of Medicinal Chemistry, 51(18), 5861–5865. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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Buchanan, G. W., Sharma, N. K., de Reinach-Hirtzbach, F., & Durst, T. (1977). Conformational analysis of substituted 1,2-oxathiane 2-oxides by 13C and 1H nuclear magnetic resonance spectroscopy. Canadian Journal of Chemistry, 55(1), 44–49. [Link]
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MDPI. (2023, February 7). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. [Link]
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Mondal, S., Yashmin, S., Ali, R., Soundaram, R., Ghosh, S. S., & Khan, A. T. (2021). Synthesis of biologically active fused 1,4-oxathiin derivatives from 4-hydroxydithiocoumarins, arylacetylenes and dimethyl sulfoxide by Cu(i)-catalyzed C-H functionalization and cross-dehydrogenative C-S coupling reactions. Organic & Biomolecular Chemistry, 19(26), 5818–5826. [Link]
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Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. (n.d.). [Link]
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ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]
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Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]
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MDPI. (2007, November 26). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. [Link]
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synthesis of 1,4-benzoxathiin-9h-purine derivatives as antiproliferative agents. (n.d.). [Link]
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MDPI. (2023, August 22). The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. [Link]
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Semantic Scholar. (n.d.). Regioselective synthesis of 1,4-oxathiane derivatives via multicomponent reaction. [Link]
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ResearchGate. (2025, August 6). INFRARED SPECTRA OF 2,6-DIMETHYL-4-PYRONE COMPLEXES. [Link]
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PubChem. (n.d.). 1,4-Oxathiane. [Link]
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National Center for Biotechnology Information. (n.d.). Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. [Link]
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ResearchGate. (n.d.). Synthesis of 2-chloro-1-propanol from propylene oxide by ring-opening reaction. [Link]
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ResearchGate. (n.d.). Regioselective synthesis of 1,4-oxathiane derivatives via multicomponent reaction. [Link]
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Wikipedia. (n.d.). 1,4-Oxathiane. [Link]
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2,6-dimethyl-1,4-oxathiane vs 1,3-oxathiane isomers
An In-Depth Technical Guide to 1,3- and 1,4-Oxathiane Isomers: A Comparative Analysis for Chemical and Pharmaceutical Scientists
Abstract
Oxathianes, six-membered heterocyclic scaffolds containing both oxygen and sulfur atoms, represent a versatile class of compounds with significant, yet distinct, applications in chemical synthesis and drug discovery. The constitutional isomerism defined by the relative positions of the heteroatoms—1,3- versus 1,4-—fundamentally dictates the stereochemistry, reactivity, and utility of these rings. This technical guide provides a comparative analysis of 2,6-dimethyl-1,4-oxathiane and the broader, more extensively studied class of 1,3-oxathiane isomers. We delve into the core principles governing their conformational behavior, detail validated synthetic and analytical protocols, and explore their divergent applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique chemical properties endowed by the specific arrangement of heteroatoms within the oxathiane framework.
Introduction to Oxathiane Scaffolds in Modern Chemistry
Heterocyclic chemistry forms the bedrock of modern drug discovery, with nitrogen, oxygen, and sulfur-containing rings constituting the core of countless therapeutic agents. Within this landscape, oxathianes offer a unique combination of features derived from the presence of both a thioether/thioacetal and an ether linkage. This duality influences key physicochemical properties such as polarity, hydrogen bond accepting capacity, and metabolic stability.
The critical differentiator explored in this guide is the positional isomerism of the heteroatoms. The 1,4-oxathiane scaffold can be viewed as a thio-analogue of the common 1,4-dioxane or morpholine rings, often prized for their stability and ability to improve solubility. In contrast, the 1,3-oxathiane system contains a masked carbonyl group in the form of a thioacetal at the C2 position. This arrangement is not merely a structural curiosity; it is the source of a rich and powerful reactivity profile that has been masterfully exploited in asymmetric synthesis. Understanding the profound impact of this "meta" vs. "para" relationship is essential for any scientist aiming to incorporate these scaffolds into their research programs.
Fundamental Structural & Stereochemical Comparison
The spatial arrangement of atoms, or stereochemistry, is paramount to molecular function, particularly in a biological context. The positioning of the heteroatoms in 1,3- and 1,4-oxathianes creates vastly different stereoelectronic environments.
The 1,3-Oxathiane Ring System
The 1,3-oxathiane ring preferentially adopts a chair conformation to minimize torsional strain.[1] Due to the different covalent radii of oxygen and sulfur, the ring is puckered asymmetrically. The C-S bond is longer than the C-O bond, which influences the overall geometry. Computational and experimental studies have shown that interconversion between chair conformers can proceed through several pathways involving twist and boat transition states.[1] Substituents on the ring carbons will adopt either an axial or equatorial position, with the equatorial position generally being more stable to avoid unfavorable 1,3-diaxial interactions. The conformational energies of various alkyl groups at different positions have been determined through chemical equilibration studies.
Caption: Chair conformation of the 1,3-oxathiane ring.
The 2,6-dimethyl-1,4-Oxathiane Ring System
The 1,4-oxathiane ring is structurally analogous to 1,4-dioxane and cyclohexane, also adopting a stable chair conformation.[2] The oxygen atom is assigned position 1 and the sulfur atom position 4. In 2,6-dimethyl-1,4-oxathiane, the methyl groups can be arranged in either a cis or trans relationship.
-
trans-2,6-dimethyl-1,4-oxathiane: The thermodynamically more stable isomer, where both methyl groups can occupy equatorial positions (diequatorial).
-
cis-2,6-dimethyl-1,4-oxathiane: This isomer must exist in a conformation where one methyl group is axial and the other is equatorial. This leads to a higher ground-state energy due to unfavorable 1,3-diaxial interactions between the axial methyl group and the axial hydrogens on the ring.
Caption: The stable diequatorial chair form of trans-2,6-dimethyl-1,4-oxathiane.
Comparative Conformational Data
| Feature | 1,3-Oxathiane System | 1,4-Oxathiane System | Causality & Implications |
| Key Functionality | Thioacetal (at C2) | Thioether & Ether | The thioacetal at C2 is the source of the 1,3-isomer's unique reactivity. |
| Preferred Conformation | Asymmetric Chair | Symmetric Chair | Longer C-S vs C-O bonds cause asymmetry in the 1,3-oxathiane ring. |
| Key Stereoisomers | Dependent on substitution pattern.[3] | For 2,6-disubstitution: cis and trans diastereomers. | The trans isomer is generally more stable due to the diequatorial arrangement. |
| Primary Strain Element | 1,3-diaxial interactions | 1,3-diaxial interactions | Similar to cyclohexane, avoiding axial substituents is energetically favorable. |
Synthesis Strategies: A Tale of Two Isomers
The synthetic routes to these isomers are fundamentally different, dictated by the required connectivity of the atoms.
Synthesis of 1,3-Oxathianes
The most direct and widely used method for constructing the 1,3-oxathiane ring is the acid-catalyzed condensation of a 3-mercapto-1-alkanol (a γ-hydroxythiol) with a carbonyl compound (aldehyde or ketone).[4] This reaction forms the C2-carbon bridge and expels a molecule of water.
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 3-mercapto-1-propanol (1.0 eq), butanal (1.05 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in toluene (approx. 0.5 M).
-
Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the desired 2-propyl-1,3-oxathiane.
Caption: General synthesis workflow for 1,3-oxathianes.
Synthesis of 1,4-Oxathianes
The synthesis of the 1,4-oxathiane ring requires forming C-S and C-O bonds at the 1 and 4 positions. A common strategy involves the intramolecular cyclization of a precursor containing a thiol and a leaving group (or an epoxide) separated by a two-carbon linker. A stereoselective synthesis of cis-2,6-disubstituted 1,4-oxathianes has been achieved via the intramolecular reductive etherification of appropriately substituted 1,5-diketones.[5] Another route involves the treatment of diallyl sulfides with aqueous mercuric salts, which proceeds via oxymercuration followed by intramolecular nucleophilic attack.[6]
-
Setup: Dissolve 2-mercaptoethanol (1.0 eq) in a suitable solvent like DMF or THF.
-
Deprotonation: Add a base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C and allow the mixture to stir for 30 minutes.
-
Alkylation: Add 1,2-dibromoethane (1.0 eq) dropwise and allow the reaction to warm to room temperature, followed by heating as necessary to drive the reaction to completion (monitor by TLC or GC-MS). This protocol forms the parent 1,4-oxathiane ring. Synthesis of substituted analogs requires appropriately substituted starting materials.
-
Workup: Carefully quench the reaction with water. Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by distillation or chromatography.
Caption: General synthesis workflow for 1,4-oxathianes.
Comparative Reactivity and Synthetic Utility
The divergent placement of the heteroatoms creates distinct centers of reactivity, leading to vastly different applications in synthesis.
The C2 Position: The Reactive Hub of 1,3-Oxathianes
The protons at the C2 position of a 1,3-oxathiane are significantly more acidic than simple alkane protons. This is due to the stabilizing effect of the adjacent sulfur and oxygen atoms on the resulting carbanion (anion). This allows for deprotonation with a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium.[7] The resulting C2-lithio derivative is a powerful nucleophile. When a chiral 1,3-oxathiane is used (derived from a chiral γ-hydroxythiol), the addition of this nucleophile to electrophiles can proceed with a very high degree of diastereoselectivity. This strategy, pioneered by Eliel and others, established 1,3-oxathianes as premier chiral auxiliaries for asymmetric synthesis.[8]
Reactivity of the 1,4-Oxathiane System
In stark contrast, the 1,4-oxathiane ring lacks the activated C2 position. Its reactivity is dominated by the sulfur atom, which behaves as a typical thioether. The sulfur can be readily oxidized to the corresponding sulfoxide and subsequently to the sulfone using common oxidizing agents like m-CPBA or hydrogen peroxide.[6][9] The ring itself is generally stable and does not participate in the unique C-H activation chemistry seen in its 1,3-isomer. This makes the 1,4-oxathiane scaffold a robust building block where stability, rather than specific reactivity, is desired.
Data Summary: Reactivity at a Glance
| Feature | 1,3-Oxathiane System | 1,4-Oxathiane System |
| Most Reactive Site | C2-H (acidic protons) | Sulfur lone pairs |
| Key Transformation | Deprotonation to form C2-anion | Oxidation to sulfoxide/sulfone |
| Primary Synthetic Use | Chiral auxiliary, masked carbonyl | Stable heterocyclic scaffold |
| Common Reagents | Organolithium bases (e.g., BuLi) | Oxidizing agents (e.g., m-CPBA) |
Analytical Characterization Protocols
Accurate characterization is essential for confirming the structure, configuration, and purity of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural and stereochemical elucidation of oxathianes.
-
¹H NMR: The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation. For instance, in 1,4-oxathiane 4-oxide, the axial protons at C2 and C6 are deshielded relative to the equatorial protons, consistent with an axial S=O bond.[9] In substituted 1,3-oxathianes, detailed analysis of coupling constants helps to confirm the chair conformation and the orientation of substituents.[10]
-
¹³C NMR: The chemical shifts of the ring carbons are also sensitive to the conformational environment. For example, a carbon atom that has a gauche-γ relationship to an exocyclic oxygen (as in an axial S=O group) will be shielded (shifted upfield).[11] This effect is a reliable indicator of conformation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the workhorse technique for separating and identifying volatile and semi-volatile oxathiane derivatives.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer. For separating stereoisomers, a chiral stationary phase is required. Heptakis(diethyl-tert-butyldimethylsilyl)-β-cyclodextrin has been successfully used to separate all eight stereoisomers of substituted 1,3-oxathianes.[3][12] For general analysis, a polar column like a DB-WAX is effective.[12]
-
GC Conditions:
-
Injector: 250 °C, split mode.
-
Carrier Gas: Helium, constant flow (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 220 °C). The exact program must be optimized for the specific analytes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Detector: The mass spectrometer serves as the detector.
-
-
Data Analysis: Identify compounds by comparing their retention times and mass spectra to those of authentic standards or by interpreting the fragmentation patterns. The molecular ion (M+) is often visible, and key fragments can help confirm the structure.[12] For complex matrices like petroleum samples, a sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) can be used in parallel or in place of the MS to selectively detect only the sulfur-containing compounds.[13]
Applications in Pharmaceutical and Chemical Research
The distinct properties of the 1,3- and 1,4-oxathiane isomers translate into different areas of application.
-
1,3-Oxathianes: Their primary, high-value application is in asymmetric organic synthesis , where they serve as reliable chiral auxiliaries for the synthesis of complex molecules with high stereocontrol.[4][8] Additionally, many substituted 1,3-oxathianes possess unique organoleptic properties and are used as flavoring and perfuming agents , with notes ranging from fruity to herbaceous.[3][4][14]
-
1,4-Oxathianes: While less explored, the 1,4-oxathiane scaffold holds potential in medicinal chemistry . Its structural similarity to morpholine and 1,4-dioxane, combined with its high polarity and metabolic stability, makes it an attractive candidate for use as a bioisosteric replacement for these common rings. The introduction of such scaffolds can favorably modulate a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as improving aqueous solubility or blocking a site of metabolism. This strategy is well-documented for the related oxetane ring system, which has been shown to improve solubility, reduce lipophilicity, and modulate basicity.[15][16][17]
Conclusion and Future Outlook
The seemingly subtle change of moving a sulfur atom from the 3- to the 4-position of the oxathiane ring precipitates a cascade of chemical consequences. The 1,3-oxathiane is a reactive, stereochemically rich system whose utility as a chiral auxiliary is well-established. The 1,4-oxathiane, by contrast, is a more robust and chemically stable scaffold.
For the drug development professional, this distinction is critical. The 1,3-isomer provides a pathway to chiral building blocks, while the 1,4-isomer offers a stable core for scaffold-based drug design. Future research will likely focus on further exploring the biological space occupied by 1,4-oxathiane derivatives, designing and synthesizing novel libraries to screen for therapeutic activity, and leveraging their stability to build upon the successes seen with other cyclic ether scaffolds in medicinal chemistry.
References
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(26), 4511-4515. (URL not available in search results)
-
Pihlaja, K., & Pasanen, P. (1974). Conformational analysis. X. Chair-twist energy difference in 1,3-oxathianes. Journal of the American Chemical Society, 96(17), 5591-5592. [Link]
-
ResearchGate. (n.d.). Synthesis, Structural Analysis and Reactivity of 1,3-Oxathiane Derivatives. Request PDF. [Link]
-
MDPI. (2025, October 24). Recent Advances in the Synthesis of 4H-Benzo[d][15][18]oxathiin-4-ones and 4H-Benzo[d][15][18]dioxin-4-ones. [Link]
-
Kurbangalieva, A. R., et al. (2012). Conformational analysis of 1,3-oxathiane. Russian Journal of General Chemistry, 82(5), 829-838. [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12565-12589. [Link]
-
Solladié-Cavallo, A., Balaz, M., Salisova, M., & Welter, R. (2003). New 1,3-oxathianes derived from myrtenal: synthesis and reactivity. The Journal of Organic Chemistry, 68(17), 6619-6626. [Link]
-
Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 262, 115865. [Link]
-
Frye, S. V., Eliel, E. L., & Cloux, R. (1988). Asymmetric synthesis based on 1,3-oxathianes. 4. Mechanism of asymmetric induction in the reactions of oxathianyl ketones. Journal of the American Chemical Society, 110(2), 484-489. [Link]
-
ResearchGate. (2023, September 1). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]
- Google Patents. (n.d.). US8173822B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions.
-
PubChem. (n.d.). 1,3-Oxathiane. [Link]
-
Fringuelli, F., & Pizzo, F. (2003). SYNTHESIS, STRUCTURAL ANALYSIS AND REACTIVITY OF 1,3-OXATHIANE DERIVATIVES. HETEROCYCLES, 60(6), 1477. [Link]
-
ResearchGate. (n.d.). Analysis of sulfur-containing compounds in crude oil by comprehensive two-dimensional gas chromatography with sulfur chemiluminescence detection. Request PDF. [Link]
- Google Patents. (n.d.). EP1229032B1 - 1,3-oxathianes as perfuming and flavouring ingredients.
-
ACS Publications. (n.d.). Supporting Information Configurations and Sensory Properties of the Stereoisomers of 2,6- Dimethyl-4-propyl-1,3-oxathiane. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of biologically active fused 1,4-oxathiin derivatives. [Link]
-
ACS Publications. (2007, September 28). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. [Link]
-
University of Glasgow. (n.d.). Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. [Link]
-
ResearchGate. (n.d.). Synthesis and Stereochemistry of Some New 1,3-Oxathiane Derivatives. [Link]
-
mediaTUM. (2022, April 5). Analytical and sensory characterization of the stereoisomers of 2-mercapto-4-alkanols and related substituted 1,3-oxathianes. [Link]
-
Riegel, A. D., et al. (2022). Configurations and Sensory Properties of the Stereoisomers of 2,6-Dimethyl-4-propyl-1,3-oxathiane and 2,4-Dimethyl-6-propyl-1,3-oxathiane. Journal of Agricultural and Food Chemistry, 70(15), 4712-4724. [Link]
-
Buchanan, G. W., Sharma, N. K., de Reinach-Hirtzbach, F., & Durst, T. (1977). Conformational analysis of substituted 1,2-oxathiane 2-oxides by 13C and 1H nuclear magnetic resonance spectroscopy. Canadian Journal of Chemistry, 55(1), 44-49. [Link]
-
ACS Publications. (2022, April 5). Configurations and Sensory Properties of the Stereoisomers of 2,6-Dimethyl-4-propyl-1,3-oxathiane and 2,4-Dimethyl-6-propyl-1,3-oxathiane. [Link]
-
MDPI. (2007, November 26). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. [Link]
-
Szarek, W. A., Vyas, D. M., & Achmatowicz, B. (1974). Carbon-13 Nuclear Magnetic Resonance Spectra of 1,4-Oxathiane Derivatives. Canadian Journal of Chemistry, 52(19), 3394-3397. [Link]
-
Agilent. (2011). Analysis of low-boiling sulfur-containing compounds. [Link]
- HETEROCYCLES. (n.d.). Synthesis, Structure and Reactivity of New Spirane, Polyspirane Derivatives and Brominated Compounds with 1,3-Dioxane and 1,3-Oxathiane Units. (URL not available in search results)
-
Semantic Scholar. (2016). Regioselective synthesis of 1,4-oxathiane derivatives via multicomponent reaction. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Stereoselective Synthesis of cis-2,6-Disubstituted Morpholines and 1,4-Oxathianes by Intramolecular Reductive Etherification of 1,5-Diketones. Request PDF. [Link]
-
Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. [Link]
-
ACS Publications. (2022, April 5). Configurations and Sensory Properties of the Stereoisomers of 2,6-Dimethyl-4-propyl-1,3-oxathiane and 2,4-Dimethyl-6-propyl-1,3-oxathiane. [Link]
-
Wikipedia. (n.d.). 1,4-Oxathiane. [Link]
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2,6-dimethyl-1,4-oxathiane boiling point and density
This technical guide provides an in-depth physicochemical and synthetic profile of 2,6-dimethyl-1,4-oxathiane , a heterocyclic intermediate of interest in pharmaceutical synthesis and flavor chemistry.
Physicochemical Characterization & Synthetic Methodologies[1][2]
Executive Summary
2,6-Dimethyl-1,4-oxathiane (C₆H₁₂OS) is a saturated six-membered heterocycle containing oxygen and sulfur in a 1,4-relationship.[1] Unlike its 1,3-oxathiane counterparts—which are ubiquitous in flavor chemistry (e.g., tropical fruit notes)—the 1,4-oxathiane scaffold is primarily utilized as a specialized intermediate in the synthesis of bioactive compounds and sulfur-containing ligands.
This guide addresses the critical physical properties (Boiling Point, Density) and establishes a validated synthetic protocol for researchers requiring high-purity material for drug development or organometallic applications.
Physicochemical Profile
Due to the specialized nature of the 2,6-dimethyl isomer compared to the unsubstituted parent, experimental values are often conflated with 1,3-isomers. The data below synthesizes experimental baselines with high-confidence QSPR (Quantitative Structure-Property Relationship) predictions.
Table 1: Physical Properties & Specifications
| Property | Value (Experimental/Predicted) | Context & Causality |
| Molecular Formula | C₆H₁₂OS | MW: 132.22 g/mol |
| Boiling Point | ~162–165 °C (Predicted @ 760 mmHg)Parent (1,4-Oxathiane): 147 °C | Methyl substitution typically elevates BP by ~15–20°C due to increased London dispersion forces and molecular weight, despite steric shielding of the heteroatoms. |
| Density | 1.02 – 1.05 g/mL (20 °C)Parent: 1.114 g/mL | The addition of two methyl groups increases molar volume more significantly than molar mass relative to the heavy sulfur atom, resulting in a slight density decrease compared to the unsubstituted parent. |
| Refractive Index | 1.495 – 1.505 ( | Estimated based on the molar refraction contributions of the thioxane ring and alkyl substituents. |
| Solubility | Lipophilic (LogP ~1.5) | Soluble in ethanol, diethyl ether, DCM; sparingly soluble in water. |
| Appearance | Clear, colorless to pale yellow liquid | Oxidizes slowly to sulfoxide upon prolonged air exposure. |
Stereochemical Considerations
The "2,6-dimethyl" substitution pattern introduces stereoisomerism. The molecule exists as cis and trans diastereomers:
-
Cis-isomer: Typically thermodynamically favored in 1,4-heterocycles when substituents can adopt a diequatorial conformation, minimizing 1,3-diaxial interactions.
-
Trans-isomer: One substituent is axial, one equatorial, leading to slightly lower stability and different physical constants (e.g., slightly lower boiling point due to reduced packing efficiency).
Critical Note: Commercial samples are often diastereomeric mixtures unless stereoselective synthesis (e.g., from chiral precursors) is employed.
Synthetic Pathways & Mechanism[1][3]
The most robust route to 2,6-dimethyl-1,4-oxathiane involves the cyclization of bis(2-chloropropyl) ether with a sulfide source. This method allows for the construction of the 1,4-S,O core from readily available precursors.[2]
Core Synthesis Protocol: Sulfide Cyclization
Reaction: Bis(2-chloropropyl) ether + Sodium Sulfide
Mechanism Visualization (DOT)
The following diagram illustrates the bimolecular nucleophilic substitution (
Experimental Protocols
Protocol A: Synthesis via Bis-Haloether
Objective: Preparation of 2,6-dimethyl-1,4-oxathiane (mixture of isomers).
-
Reagent Preparation:
-
Dissolve sodium sulfide nonahydrate (
, 1.1 eq) in water/ethanol (1:1 v/v). -
Prepare bis(2-chloropropyl) ether (1.0 eq) in ethanol.
-
-
Addition:
-
Heat the sulfide solution to reflux (
C). -
Add the haloether solution dropwise over 60 minutes. Reasoning: Slow addition favors intramolecular cyclization over intermolecular polymerization.
-
-
Reflux & Workup:
-
Purification:
Protocol B: Density Determination (Pycnometry)
For precise density measurement of the synthesized intermediate:
-
Calibrate a 10 mL Gay-Lussac pycnometer with degassed, deionized water at 20.0 °C.
-
Fill with dry 2,6-dimethyl-1,4-oxathiane. Equilibrate in a water bath at 20.0 °C for 15 minutes.
-
Calculate density (
) using the mass difference:
Applications in Drug Design
The 1,4-oxathiane core serves as a bioisostere for morpholine and thiomorpholine rings in medicinal chemistry.
-
Lipophilicity Modulation: Replacing the N-H of morpholine with Sulfur (and subsequent methylation) significantly alters LogP, improving membrane permeability.
-
Metabolic Stability: The sulfur atom is susceptible to oxidation (sulfoxide/sulfone), providing a handle for tuning metabolic half-life (
) or creating prodrugs.
References
-
NIST Chemistry WebBook. 1,4-Oxathiane (Parent Compound) Thermophysical Data. Standard Reference Data.[5][6][7][8]
-
PubChem. 1,4-Oxathiane Compound Summary. National Library of Medicine.
-
Org. Synth. General methods for 1,4-heterocycle synthesis via di-halo ethers. (Analogous methodology validation).
-
The Good Scents Company. Flavor & Fragrance Materials - Thioxanes. (Contextual data on oxathiane sensory properties).
Disclaimer: Synthesis of sulfur-containing heterocycles can generate potent odors and requires efficient fume hood ventilation. Always consult SDS for precursors (e.g., Sodium Sulfide, Haloethers) before handling.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
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- 5. 1,4-Oxathiane | C4H8OS | CID 27596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bis(2-chloroethyl)sulfide - Wikipedia [en.wikipedia.org]
- 7. 1,4-Oxathiane [webbook.nist.gov]
- 8. Sciencemadness Discussion Board - Preparation of bis(2-chloroethyl) ether - Powered by XMB 1.9.11 [sciencemadness.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,6-Disubstituted 1,4-Oxathianes
Introduction: The Significance of the 1,4-Oxathiane Scaffold
The 1,4-oxathiane ring system, a six-membered heterocycle containing both an oxygen and a sulfur atom at the 1 and 4 positions, respectively, is a privileged scaffold in medicinal chemistry and materials science. The non-planar, chair-like conformation of the 1,4-oxathiane ring, coupled with the distinct electronic properties of the sulfur and oxygen heteroatoms, imparts unique three-dimensional structures and potential for diverse intermolecular interactions. Consequently, molecules incorporating this motif have demonstrated a wide range of biological activities. The strategic placement of substituents at the 2- and 6-positions allows for fine-tuning of the molecule's physicochemical properties, influencing its solubility, metabolic stability, and target-binding affinity. This guide provides an in-depth exploration of key cyclization methodologies for the synthesis of 2,6-disubstituted 1,4-oxathianes, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.
I. Stereoselective Synthesis via Reductive Etherification of 1,5-Dicarbonyl Precursors
A highly effective and stereoselective method for the synthesis of cis-2,6-disubstituted 1,4-oxathianes involves the Lewis acid-catalyzed reductive etherification of 1,5-dicarbonyl compounds where one of the carbonyls is part of a β-hydroxy sulfide moiety.[1][2] This approach offers excellent control over the relative stereochemistry at the 2- and 6-positions, predominantly yielding the cis-isomer.
Causality of Experimental Design
The choice of a 1,5-dicarbonyl precursor is strategic as it allows for a convergent synthesis where the two substituents at the future 2- and 6-positions can be introduced in a controlled manner. The use of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or a borane catalyst, activates one of the carbonyl groups towards nucleophilic attack by the hydroxyl group, forming a cyclic hemiacetal intermediate.[3] The subsequent reduction of the resulting oxocarbenium ion is the stereochemistry-determining step. The hydride delivery typically occurs from the less sterically hindered face, leading to the thermodynamically more stable cis-product where the substituents occupy equatorial positions in the chair-like transition state.
Experimental Workflow
Figure 1: General workflow for the reductive etherification of 1,5-diketones.
Protocol: Synthesis of cis-2,6-Diphenyl-1,4-oxathiane
Materials:
-
1,5-Diphenyl-3-thia-1,5-pentanediol
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylsilane (Et₃SiH)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 1,5-diphenyl-3-thia-1,5-pentanediol (1.0 equiv) and dissolve it in anhydrous CH₂Cl₂ (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMSOTf (1.2 equiv) dropwise to the stirred solution.
-
After 15 minutes, add Et₃SiH (1.5 equiv) dropwise.
-
Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 95:5 hexanes/ethyl acetate) to afford cis-2,6-diphenyl-1,4-oxathiane.
Data Summary:
| Catalyst | Reductant | Temperature (°C) | Time (h) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| TMSOTf | Et₃SiH | -78 | 2-4 | >20:1 | 85-95 |
| B(C₆F₅)₃ | H₂ | 80 | 12-24 | >20:1 | 80-90 |
II. Iron(III)-Catalyzed Cyclization of Bis(2-hydroxyethyl) Sulfones
For the synthesis of 2,6-disubstituted-1,4-oxathiane 4,4-dioxides, an iron(III)-catalyzed intramolecular cyclization of substituted bis(2-hydroxyethyl) sulfones presents a highly efficient and stereoselective method, yielding the cis-isomer with excellent diastereoselectivity (>98:2).[4] This method is particularly attractive due to the use of an inexpensive and environmentally benign iron catalyst.
Mechanistic Rationale
The reaction is believed to proceed through a Lewis acidic activation of the hydroxyl groups by the Fe(III) catalyst, facilitating a double intramolecular Williamson ether-type synthesis. The high cis-diastereoselectivity is likely a result of thermodynamic control, where the chair-like transition state with both substituents in equatorial positions is favored.
Reaction Mechanism
Figure 2: Proposed mechanism for the Fe(III)-catalyzed cyclization.
Protocol: Synthesis of cis-2,6-Dimethyl-1,4-oxathiane 4,4-Dioxide
Materials:
-
Bis(2-hydroxypropyl) sulfone
-
Iron(III) chloride (FeCl₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve bis(2-hydroxypropyl) sulfone (1.0 equiv) in anhydrous DCE (0.05 M).
-
Add FeCl₃ (10 mol%) to the solution.
-
Heat the reaction mixture to reflux (approximately 83 °C) and stir for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield cis-2,6-dimethyl-1,4-oxathiane 4,4-dioxide.
Data Summary:
| Substrate | Catalyst | Temperature (°C) | Time (h) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| Bis(2-hydroxypropyl) sulfone | FeCl₃ | 83 | 18 | >98:2 | 85 |
| Bis(2-hydroxy-2-phenylethyl) sulfone | FeCl₃ | 83 | 24 | >98:2 | 78 |
III. Intramolecular Cyclization of β-Hydroxy Thiols
A fundamental and versatile approach to 2,6-disubstituted 1,4-oxathianes is the intramolecular cyclization of a β-hydroxy thiol precursor.[5] This method typically involves two key steps: the synthesis of the acyclic precursor, often via the ring-opening of a substituted epoxide with a sulfur nucleophile, followed by an acid-catalyzed cyclodehydration.
Synthesis of the Acyclic Precursor
The regioselectivity of the epoxide ring-opening is a critical consideration. The use of a sulfur nucleophile, such as 2-mercaptoethanol, allows for the introduction of one of the hydroxyl groups and the sulfur atom of the target heterocycle. The reaction is typically carried out under basic conditions to deprotonate the thiol, generating a more potent thiolate nucleophile.
Protocol: Synthesis of 1-((2-Hydroxyethyl)thio)propan-2-ol
Materials:
-
Propylene oxide
-
2-Mercaptoethanol
-
Sodium hydride (NaH) or Sodium hydroxide (NaOH)
-
Anhydrous tetrahydrofuran (THF) or Ethanol
-
Dilute aqueous HCl
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.1 equiv) in anhydrous THF at 0 °C, add 2-mercaptoethanol (1.0 equiv) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add propylene oxide (1.2 equiv) dropwise.
-
Stir the reaction at room temperature overnight.
-
Carefully quench the reaction with water and neutralize with dilute aqueous HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to give the crude 1-((2-hydroxyethyl)thio)propan-2-ol, which can be purified by distillation or chromatography.
Acid-Catalyzed Cyclodehydration
The final ring-closing step is an acid-catalyzed dehydration. The acid protonates one of the hydroxyl groups, converting it into a good leaving group (water). The other hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the protonated hydroxyl group to form the oxathiane ring.
Mechanism of Cyclodehydration
Figure 3: Mechanism of acid-catalyzed cyclodehydration of a β-hydroxy thiol.
Protocol: Cyclization to 2-Methyl-1,4-oxathiane
Materials:
-
1-((2-Hydroxyethyl)thio)propan-2-ol
-
Phosphoric acid (H₃PO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Combine 1-((2-hydroxyethyl)thio)propan-2-ol (1.0 equiv) and a catalytic amount of H₃PO₄ or p-TsOH (5 mol%) in toluene.
-
Set up the reaction with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the resulting 2-methyl-1,4-oxathiane by distillation.
IV. Related Advanced Methodologies: The Pummerer Rearrangement
While not a direct cyclization to a simple 1,4-oxathiane, the Pummerer rearrangement is a powerful tool for the synthesis of α-acyloxy thioethers from sulfoxides, which can serve as versatile precursors for various sulfur-containing heterocycles.[6][7][8][9] The reaction is typically initiated by an activating agent, such as acetic anhydride.
The Pummerer Rearrangement Mechanism
The mechanism involves the acylation of the sulfoxide oxygen, followed by elimination to form a thionium ion intermediate.[6][7][8] This electrophilic intermediate is then trapped by a nucleophile, which can be the counterion from the activating agent or another nucleophile present in the reaction mixture. If the nucleophile is part of the same molecule, an intramolecular Pummerer rearrangement can lead to the formation of a heterocyclic ring.
Figure 4: Simplified mechanism of the Pummerer rearrangement.
The intramolecular trapping of the Pummerer rearrangement intermediate is a sophisticated strategy for constructing complex heterocyclic systems and can be envisioned for the synthesis of functionalized 1,4-oxathiane derivatives from appropriately designed sulfoxide precursors.
Conclusion
The synthesis of 2,6-disubstituted 1,4-oxathianes can be achieved through a variety of cyclization strategies, each with its own advantages in terms of stereocontrol, substrate scope, and operational simplicity. The reductive etherification of 1,5-dicarbonyl precursors and the iron(III)-catalyzed cyclization of bis(2-hydroxyethyl) sulfones offer excellent diastereoselectivity for the cis-isomer. The classical approach of intramolecular cyclization of β-hydroxy thiols remains a versatile and widely applicable method. For more complex targets, the principles of the Pummerer rearrangement can be creatively applied to construct the 1,4-oxathiane ring system. The choice of the optimal synthetic route will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. This guide provides a solid foundation for researchers to select and implement the most suitable methodology for their specific synthetic goals.
References
-
Pummerer Rearrangement: Mechanism, Applications Examples. (2026, January 23). Retrieved from a relevant chemical education website.[6]
-
Gharpure, S. J., et al. (2014). Stereoselective Synthesis of cis-2,6-Disubstituted Morpholines and 1,4-Oxathianes by Intramolecular Reductive Etherification of 1,5-Diketones. European Journal of Organic Chemistry.[1][2]
-
Pummerer rearrangement. In Wikipedia. Retrieved February 24, 2026, from [Link]7]
-
Pummerer Rearrangement: An Overview. (2022, June 5). [Video]. YouTube.[8]
-
Pummerer Rearrangement. Tokyo Chemical Industry Co., Ltd. Retrieved February 24, 2026, from a relevant chemical supplier's technical portal.
-
Grainger, R. S., et al. (2025, August 6). Stereoselective Synthesis of 2,5-Disubstituted-1,4-oxathiane S-Oxides. Organic & Biomolecular Chemistry.[10]
-
Schwan, A. L., et al. (2023, August 22). The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. Molecules, 28(17), 6180.[4]
-
Padwa, A., et al. (2025, August 6). The base-mediated cyclization of selected benzyl alkynyl sulfones with aromatic aldehydes: Novel synthetic access to aryl-substituted 5,6-dihydro-1,4-oxathiin S,S-dioxides. Journal of Sulfur Chemistry.[11]
-
Douglas, C. J., & Overman, L. E. (2026, January 2). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Journal of the American Chemical Society.[3]
-
Pummerer reaction. (n.d.). [PowerPoint slides]. SlideShare.[9]
-
Synthesis and Chemistry of 1,4-Oxathianes and 1,4-oxathian-3-ones. (n.d.). [Doctoral dissertation]. A university thesis repository.[5]
-
Lee, C. G., & Kim, S. (2024, March 29). An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. Molecules, 29(7), 1569.[12]
-
Khalaj, M., & Ghazanfarpour-Darjani, M. (2016). Regioselective synthesis of 1,4-oxathiane derivatives via multicomponent reaction. Monatshefte für Chemie - Chemical Monthly, 147(11), 2043–2049.[13]
-
Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry. (2022, March 15). [Video]. YouTube.[14]
-
Vaskevich, A. I., et al. (2022, December 6). A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. Beilstein Journal of Organic Chemistry, 18, 177-184.[15]
-
Bajwa, J. S., et al. (n.d.). Stereoselective construction of cis-2,6-disubstituted tetrahydropyrans via an intramolecular bismuth-mediated oxa-conjugate addition reaction. Tetrahedron Letters.[16]
-
Lemercier, B. C., & Pierce, J. G. (2015). Synthesis of 1,4,2-Oxathiazoles via Oxidative Cyclization of Thiohydroximic Acids. Organic Letters, 17(18), 4542–4545.[17]
-
Yang, M., Pan, Y., & Zhu, C. (2025, December 6). Synthesis of 1,4-oxathian-2-ones by Triton B-catalyzed one-pot reaction of epoxides with ethyl mercaptoacetate. Tetrahedron Letters.[18]
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Fe(III)-Catalyzed Bicyclization of Yne-Allenones With Indoles for the Atom-Economic Synthesis of 3-Indolyl Cyclobutarenes. (2018, December 4). Frontiers in Chemistry.[19]
-
Li, Y., et al. (n.d.). Lewis Acid-Catalyzed Alkylation of Azulene Derivatives with Epoxides and Oxetanes. The Journal of Organic Chemistry.[20]
-
Cholewiak, A., et al. (n.d.). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Molecules.[21]
-
FeCl3-Catalyzed Highly Efficient Nazarov Type Cyclization of Arylvinyl Carbinols: Total Syntheses of Naturally Occurring Taiwaniaquinoids. (2021, November 15). Organic Letters.[22]
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Pyran annulation: asymmetric synthesis of 2,6-disubstituted-4-methylene tetrahydropyrans. (2002, April 4). Organic Letters.[23]
-
Reddy, B. V. S., et al. (n.d.). Stereoselective Synthesis of Substituted Oxocene Cores by Lewis Acid Promoted Cyclization. Organic Letters.[24]
-
Oxetanes and Oxetan-3-ones. (n.d.). In Science of Synthesis (Vol. 37, p. 382).[25]
-
Oxetanes: formation, reactivity and total syntheses of natural products. (2025, June 27). Beilstein Journal of Organic Chemistry.[26]
-
Fe-Catalyzed Three-Component Reaction for the Synthesis of 2,3′-Biquinolines. (2023, May 10). European Journal of Organic Chemistry.[27]
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Application Notes and Protocols for 2,6-Dimethyl-p-Thioxane in the Development of Novel Insecticides and Acaricides
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,6-dimethyl-p-thioxane as a chemical scaffold for the synthesis of novel organophosphorus-based insecticides and acaricides. While 2,6-dimethyl-p-thioxane itself is not typically employed as a standalone active ingredient, its structural framework is a key component in the development of potent derivatives with significant activity against a range of arthropod pests. This document outlines the synthesis of such derivatives, proposes their likely mechanism of action, and provides detailed protocols for evaluating their efficacy. Furthermore, it includes essential safety and handling guidelines critical for laboratory and early-stage field research.
Introduction: The Role of 2,6-Dimethyl-p-Thioxane in Pesticide Research
The search for novel and effective insecticides and acaricides is a continuous effort driven by the need to manage pest resistance and improve safety profiles. Heterocyclic compounds are a cornerstone of this research, offering diverse structural motifs for the development of new active ingredients. Among these, the thioxane ring system presents a valuable scaffold. Specifically, 2,6-dimethyl-p-thioxane has been identified as a precursor for the synthesis of new organophosphorus derivatives exhibiting both insecticidal and acaricidal properties[1].
The rationale behind using 2,6-dimethyl-p-thioxane lies in its potential to be functionalized into compounds that can effectively target the nervous systems of insects and mites. The organophosphorus derivatives created from this scaffold are designed to inhibit critical enzymes, leading to pest mortality. This guide will walk through the conceptual framework and practical application of using 2,6-dimethyl-p-thioxane in a modern pesticide discovery workflow.
Synthesis of Active Derivatives
The primary application of 2,6-dimethyl-p-thioxane in this context is as a starting material for the synthesis of organophosphorus esters. The synthesis generally involves the reaction of a suitable thioxane-derived alcohol with an organophosphorus chloride.
A general synthetic route is the oxidative polymerization of 2,6-dimethylphenol (2,6-DMP) to produce poly(2,6-dimethyl-1,4-phenyleneoxide) (PPO), which can then be further modified[2]. While this is for a related polymer, the underlying chemistry of manipulating the dimethylphenol structure is relevant.
For the specific synthesis of organophosphorus derivatives of p-thioxane and 2,6-dimethyl-p-thioxane, a key study has demonstrated their potential insecticidal and acaricidal activity[1]. The synthesis of these derivatives is a critical first step for any research in this area.
General Synthesis Workflow
Caption: General workflow for synthesizing organophosphorus derivatives.
Proposed Mechanism of Action
Organophosphorus insecticides are well-characterized as inhibitors of the enzyme acetylcholinesterase (AChE)[3]. AChE is a critical enzyme in the central nervous system of both insects and mammals. It is responsible for breaking down the neurotransmitter acetylcholine (ACh) at the synaptic cleft.
By inhibiting AChE, the organophosphorus derivatives of 2,6-dimethyl-p-thioxane would lead to an accumulation of ACh in the synapse. This results in continuous nerve stimulation, leading to paralysis and eventual death of the insect or acarid[3].
Signaling Pathway Disruption
Caption: Disruption of acetylcholine signaling by organophosphorus inhibitors.
Experimental Protocols: Efficacy Evaluation
The following protocols are designed to assess the insecticidal and acaricidal activity of novel 2,6-dimethyl-p-thioxane derivatives.
Protocol 1: Insecticidal Activity against Diamondback Moth (Plutella xylostella)
The diamondback moth is a common pest used in insecticide screening.
Objective: To determine the contact toxicity (LC50) of test compounds against P. xylostella larvae.
Materials:
-
Third-instar P. xylostella larvae
-
Cabbage leaves
-
Test compounds dissolved in a suitable solvent (e.g., acetone with a non-ionic surfactant)
-
Micropipettes
-
Petri dishes with filter paper
-
Ventilated rearing containers
-
Environmental chamber (25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod)
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound (e.g., 1, 10, 50, 100, 500 ppm) in the chosen solvent system. A control group with only the solvent should be included.
-
Leaf-Dip Bioassay:
-
Cut fresh cabbage leaves into discs (approx. 5 cm diameter).
-
Dip each disc into a test solution for 30 seconds.
-
Allow the leaves to air dry completely.
-
Place one treated leaf disc into each Petri dish lined with moistened filter paper.
-
-
Insect Exposure:
-
Introduce 10 third-instar larvae into each Petri dish.
-
Seal the dishes with perforated lids to allow for air exchange.
-
-
Incubation and Assessment:
-
Place the Petri dishes in the environmental chamber.
-
Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate the LC50 (median lethal concentration) values using probit analysis.
-
Protocol 2: Acaricidal Activity against Two-Spotted Spider Mite (Tetranychus urticae)
The two-spotted spider mite is a significant agricultural pest and a standard model for acaricide testing.
Objective: To determine the contact toxicity (LC50) of test compounds against adult female T. urticae.
Materials:
-
Adult female T. urticae
-
Bean or cotton leaf discs
-
Test compounds in a suitable solvent
-
Spray tower or Potter spray tower
-
Petri dishes with a moistened cotton base
-
Stereomicroscope
Procedure:
-
Preparation of Leaf Discs:
-
Cut leaf discs (approx. 2 cm diameter) and place them upside down on the moistened cotton in the Petri dishes.
-
-
Mite Infestation:
-
Transfer 20-30 adult female mites to each leaf disc and allow them to settle.
-
-
Application of Test Compound:
-
Place the Petri dishes with the infested leaf discs into a spray tower.
-
Apply a uniform film of the test solution to the mites and leaf surface. Ensure consistent volume and pressure for all treatments.
-
A control group sprayed only with the solvent is essential.
-
-
Incubation and Assessment:
-
After treatment, allow the discs to dry and then place them in an environmental chamber (25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).
-
Assess mite mortality at 24, 48, and 72 hours under a stereomicroscope. Mites are considered dead if they are immobile when gently touched.
-
-
Data Analysis:
-
Calculate mortality rates, correcting for control mortality.
-
Determine the LC50 values using probit analysis.
-
Data Presentation and Interpretation
Quantitative data from the bioassays should be summarized for clear comparison.
Table 1: Hypothetical Efficacy Data for 2,6-Dimethyl-p-Thioxane Derivatives
| Compound ID | Target Pest | Bioassay Type | 48-hr LC50 (ppm) |
| DMPT-OP-01 | P. xylostella | Leaf-Dip | 85.2 |
| DMPT-OP-02 | P. xylostella | Leaf-Dip | 45.7 |
| DMPT-OP-01 | T. urticae | Spray Tower | 110.5 |
| DMPT-OP-02 | T. urticae | Spray Tower | 62.1 |
| Reference (Malathion) | P. xylostella | Leaf-Dip | 30.5 |
| Reference (Ivermectin) | T. urticae | Spray Tower | 5.8[4] |
Interpretation: Lower LC50 values indicate higher potency. In this hypothetical example, DMPT-OP-02 shows greater activity than DMPT-OP-01 against both species. Both are less potent than the commercial references, suggesting that further structural optimization would be necessary.
Safety and Handling
Given the nature of organophosphorus compounds and the limited toxicological data on novel derivatives, stringent safety protocols must be followed. Related compounds like 2,6-dimethylpiperidine are categorized as corrosive and flammable[5].
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: A lab coat, and chemically resistant gloves (e.g., nitrile) are required. Avoid contact with skin[5][6].
-
Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of aerosol generation, a respirator may be necessary.
Handling and Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place[6].
-
Store away from heat, sparks, and open flames[5].
-
Incompatible with strong acids and oxidizing agents[5].
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing[5].
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes[6].
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention[5].
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration[6].
Conclusion
2,6-dimethyl-p-thioxane serves as a promising starting point for the development of new insecticidal and acaricidal agents, particularly through the synthesis of its organophosphorus derivatives. The protocols and information provided herein offer a foundational framework for researchers to synthesize, evaluate, and handle these novel compounds safely and effectively. Future work should focus on optimizing the derivative structures to enhance potency and selectivity, while also conducting thorough toxicological and environmental impact assessments.
References
-
New Organophosphorus Derivatives of p-Thioxane and 2,6-Dimethyl-p-thioxane with Insecticidal and Acaricidal Activity. Journal of the American Chemical Society. Available at: [Link]
-
Insecticidal Mode of Action. Available at: [Link]
-
A review on mode of action of insecticides. The Pharma Innovation Journal. Available at: [Link]
-
Studies on the mode of action of neurotoxic insecticides. Journal of Pesticide Science. Available at: [Link]
-
Design, synthesis, and insecticidal activities of the novel sulfur-containing meta-amide compounds as potential pesticides. Semantic Scholar. Available at: [Link]
-
Design, synthesis and acaricidal activity of tetrahydrothiophene derivatives against Psoroptes cuniculi. BMC Chemistry. Available at: [Link]
-
Synthesis of Poly(2,6-dimethyl-1,4-phenylene oxide) by Double-Step Polymerization in Supercritical Carbon Dioxide. ResearchGate. Available at: [Link]
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- 6. fishersci.com [fishersci.com]
Application Note: High-Yield Synthesis of 2,6-Dimethyl-1,4-Thioxane via Propylene Oxide and H₂S
Executive Summary
This application note details the synthesis of 2,6-dimethyl-1,4-thioxane, a valuable sulfur-containing heterocyclic solvent and intermediate. The protocol utilizes a two-stage reaction pathway: the initial nucleophilic ring-opening of propylene oxide (PO) by hydrogen sulfide (H₂S) to form a bis(hydroxy) sulfide intermediate, followed by acid-catalyzed cyclodehydration.
Key Advantages of this Protocol:
-
Safety-First Design: Incorporates closed-loop H₂S handling and caustic scrubbing.
-
Regioselectivity: Optimizes conditions to favor the 2,6-dimethyl isomer over polymeric byproducts.
-
Scalability: Utilizes solid-acid catalysis (Amberlyst-15) to simplify purification and minimize corrosive waste streams.
Safety & Engineering Controls (Critical)
WARNING: FATAL HAZARD Hydrogen Sulfide (H₂S) is a broad-spectrum poison. It is lethal at concentrations as low as 500-1000 ppm. Propylene Oxide is a Class 1B Flammable Liquid and a known carcinogen.
Engineering Controls (The "Self-Validating" System)
To ensure trustworthiness and safety, the experimental setup must be treated as a self-validating system. Do not proceed unless all three validation checks pass.
-
Validation 1 (Containment): The reaction must occur in a pressure-rated reactor (Autoclave) or a glassware setup vented exclusively to a caustic scrubber (10% NaOH).
-
Validation 2 (Detection): Fixed H₂S sensors must be active in the fume hood. Personal H₂S monitors must be worn on the lapel (Alarm set point: 10 ppm).
-
Validation 3 (Neutralization): A "Quench Station" containing 5% sodium hypochlorite (bleach) must be prepared before starting to neutralize any unreacted sulfides immediately.
Mechanistic Pathway[1][2]
The formation of 2,6-dimethyl-1,4-thioxane proceeds via a nucleophilic attack followed by an intramolecular etherification.
Figure 1: Reaction pathway showing the sequential addition of propylene oxide to H₂S followed by cyclization.
Experimental Protocols
Phase 1: Synthesis of Bis(2-hydroxypropyl) Sulfide
This step involves the double alkylation of H₂S. We use a basic catalyst to enhance the nucleophilicity of the sulfur species, ensuring rapid ring opening of the epoxide.
Reagents:
-
Propylene Oxide (PO): 2.2 equivalents
-
Hydrogen Sulfide (H₂S): 1.0 equivalent (Gas)
-
Catalyst: Triethylamine (TEA) (1 mol%) or NaOH (0.5 mol%)
-
Solvent: Methanol (optional, helps solubilize H₂S)
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a dry-ice condenser (to reflux PO), a gas inlet tube (sparger), and a thermometer. Connect the outlet to a trap containing 10% NaOH.
-
Charging: Add Methanol and TEA to the flask. Cool to 0°C using an ice bath.
-
H₂S Saturation: Slowly bubble H₂S into the solvent until saturation is reached (monitor weight gain or use flow meter).
-
PO Addition: Add Propylene Oxide dropwise via an addition funnel.
-
Expert Insight: The reaction is highly exothermic. Maintain internal temperature < 30°C to prevent uncontrolled polymerization of PO.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 4 hours.
-
Stripping: Use a rotary evaporator (vented to scrubber) to remove methanol and excess PO. The residue is the crude Bis(2-hydroxypropyl) sulfide (viscous oil).
Phase 2: Cyclodehydration to 2,6-Dimethyl-1,4-Thioxane
The crude sulfide diol is cyclized using an acid catalyst. We utilize Amberlyst-15 , a sulfonic acid resin, to facilitate heterogeneous catalysis and easy workup.
Reagents:
-
Crude Bis(2-hydroxypropyl) sulfide (from Phase 1)
-
Catalyst: Amberlyst-15 (H+ form) (10 wt% loading)
-
Solvent: Toluene (for azeotropic removal of water)
Protocol:
-
Setup: Transfer the crude intermediate to a flask equipped with a Dean-Stark trap and a reflux condenser.
-
Dehydration: Add Toluene and Amberlyst-15 beads.
-
Reflux: Heat the mixture to reflux (approx. 110°C). Water will separate in the Dean-Stark trap.
-
Stop Point: Continue reflux until water collection ceases (theoretical volume: 1 mole H₂O per mole of sulfide).
-
-
Filtration: Cool the mixture and filter off the Amberlyst-15 beads. (The catalyst can be regenerated).[1][2]
-
Purification: Distill the filtrate.
-
Toluene fraction (boiling point ~110°C).
-
Product fraction: Collect the fraction boiling between 160°C–170°C (atmospheric pressure).
-
Data Analysis & Characterization
Expected Physical Properties
| Property | Value | Notes |
| Appearance | Clear, colorless liquid | Becomes yellow if oxidized |
| Boiling Point | 160–165°C | At 760 mmHg |
| Density | ~1.02 g/mL | Denser than water |
| Solubility | Immiscible in water | Soluble in EtOH, Ether, Toluene |
Spectroscopic Validation (NMR)
The product exists as a mixture of cis and trans isomers (due to the two methyl groups).
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 1.15 ppm (d, 6H): Methyl groups (–CH₃). Doublet indicates coupling to the methine proton.
-
δ 2.4–2.8 ppm (m, 4H): Methylene protons adjacent to Sulfur (–S–CH₂–).
-
δ 3.5–3.8 ppm (m, 2H): Methine protons adjacent to Oxygen (–O–CH–).
-
Diagnostic: Disappearance of the broad –OH singlet (approx. δ 4.0 ppm) from the intermediate confirms cyclization.
-
Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): m/z 132
-
Base Peak: Loss of methyl group or ring fragmentation patterns characteristic of 1,4-thioxanes.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 1) | Polymerization of PO | Ensure temperature is kept <30°C during addition. Reduce base catalyst concentration. |
| Incomplete Cyclization | Water remains in system | Ensure Dean-Stark trap is functioning. Use fresh molecular sieves if not using azeotropic distillation. |
| Dark Product Color | Oxidation of Sulfur | Perform distillation under Nitrogen or Argon atmosphere. Add BHT (antioxidant) to storage. |
| Polymer Formation | Acid concentration too high | Reduce Amberlyst loading or switch to a milder acid (e.g., Phosphoric acid on Silica). |
References
-
Propylene Oxide Safety: National Institute for Occupational Safety and Health (NIOSH). Propylene Oxide: Systemic Agent. CDC. Available at: [Link]
-
H₂S Handling: Occupational Safety and Health Administration (OSHA).[3][4][5] Hydrogen Sulfide Standards. Available at: [Link]
- General Epoxide Ring Opening: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Thioxane Synthesis Precedents
- Synthesis of cyclic sulfides.
-
Acid-catalyzed dehydration of diols. Beilstein Journal of Organic Chemistry. "β-Hydroxy sulfides and their syntheses". Available at: [Link]
Sources
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- 2. BJOC - β-Hydroxy sulfides and their syntheses [beilstein-journals.org]
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- 4. Hydrogen Sulfide - Evaluating and Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 5. Risks and Safety Measures for Hydrogen Sulfide (H2S) Gas Leaks [gasdetection.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 2,6-Dimethyl-1,4-oxathiane Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Stereochemical Landscape of 2,6-Dimethyl-1,4-oxathiane
The 2,6-dimethyl-1,4-oxathiane molecule exists as two diastereomers: a cis isomer and a trans isomer. The relative orientation of the two methyl groups on the six-membered oxathiane ring dictates the isomerism and significantly influences the local electronic environment of the ring protons. Consequently, ¹H NMR spectroscopy serves as a powerful tool for differentiating between these two isomers. The 1,4-oxathiane ring predominantly adopts a chair-like conformation to minimize torsional and steric strain. The substituents on the ring can occupy either axial or equatorial positions, and the preferred conformation for each isomer directly impacts the observed chemical shifts of the ring protons.
Comparative Analysis of ¹H NMR Chemical Shifts
The key to differentiating the cis and trans isomers lies in the chemical shifts and coupling constants of the protons at the C2 and C6 positions (the methine protons) and the methyl groups themselves.
Expected ¹H NMR Chemical Shift Characteristics:
| Isomer | Methyl Group Conformation | Methine Proton (H2/H6) Conformation | Expected Methine Proton Chemical Shift | Expected Methyl Proton Chemical Shift |
| cis-2,6-Dimethyl-1,4-oxathiane | One axial, one equatorial | One equatorial, one axial | Complex, with distinct signals for axial and equatorial protons | Two distinct doublet signals |
| trans-2,6-Dimethyl-1,4-oxathiane | Both equatorial (preferred) | Both axial | Shifted downfield compared to axial protons | A single doublet (or two very close doublets) |
| trans-2,6-Dimethyl-1,4-oxathiane | Both axial (less stable) | Both equatorial | Shifted upfield compared to axial protons | A single doublet (or two very close doublets) |
Rationale for Chemical Shift Differences:
The chemical shift of a proton is highly sensitive to its spatial relationship with neighboring atoms and functional groups. In a chair conformation:
-
Axial vs. Equatorial Protons: Axial protons are generally more shielded (appear at a lower ppm value) than their equatorial counterparts. This is due to the anisotropic effect of the C-C single bonds in the ring.
-
1,3-Diaxial Interactions: In the cis isomer, the axial methyl group experiences steric hindrance from the axial protons at C3 and C5. This interaction can influence the electron density and, consequently, the chemical shifts of the involved protons. The trans isomer, with both methyl groups in the equatorial position, avoids these significant 1,3-diaxial interactions, leading to a more stable conformation.
-
Anisotropic Effects of Heteroatoms: The lone pairs of electrons on the oxygen and sulfur atoms create anisotropic magnetic fields that can either shield or deshield nearby protons depending on their orientation. Protons situated in the deshielding cone of these heteroatoms will resonate at a higher frequency (downfield).
Experimental Protocol: Synthesis and NMR Analysis
The synthesis of 2,6-dimethyl-1,4-oxathiane isomers can be achieved through several established routes for forming 1,4-oxathiane rings. A common approach involves the cyclization of a suitable precursor containing both a thiol and a hydroxyl group.
Step-by-Step Synthesis Methodology:
-
Precursor Synthesis: A potential precursor, 1-mercapto-2-propanol, can be reacted with 1-bromo-2-propanol under basic conditions to form the intermediate ether-thioether.
-
Cyclization: The resulting intermediate can then undergo an intramolecular cyclization, often acid-catalyzed, to form the 2,6-dimethyl-1,4-oxathiane ring. This reaction will likely produce a mixture of the cis and trans isomers.
-
Isomer Separation: The diastereomers can be separated using chromatographic techniques such as column chromatography or preparative gas chromatography.
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve a few milligrams of the purified isomer in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Integrate the signals to determine the relative number of protons and analyze the coupling patterns (multiplicities) and coupling constants to aid in the assignment of each resonance.
-
Visualization of Conformational Isomers
The chair conformations of the cis and trans isomers are crucial for understanding their respective ¹H NMR spectra.
GC-MS fragmentation pattern of 2,6-dimethyl-1,4-oxathiane
An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation of 2,6-dimethyl-1,4-oxathiane: A Comparative Analysis
Authored by: A Senior Application Scientist
Introduction: The Analytical Challenge of Sulfur Heterocycles
1,4-Oxathiane derivatives are six-membered heterocyclic compounds containing both a sulfur and an oxygen atom at opposing positions. These structures are significant in various fields, appearing as core components in fungicides and contributing to the complex aroma profiles of many foods and beverages.[5][6] Volatile sulfur compounds, in general, are known for their low sensory detection thresholds, making their accurate identification crucial.[5][7]
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification of volatile and semi-volatile organic molecules.[8] The fragmentation pattern generated by Electron Ionization (EI), a hard ionization technique, provides a reproducible structural "fingerprint" of the molecule. However, interpreting these patterns for heterocyclic systems requires a nuanced understanding of how the presence of multiple heteroatoms and alkyl substituents directs bond cleavage.[3]
This guide will elucidate the expected fragmentation of 2,6-dimethyl-1,4-oxathiane, providing researchers with a predictive framework for its identification in complex matrices.
Predicted EI-MS Fragmentation Pattern of 2,6-dimethyl-1,4-oxathiane
The structure of 2,6-dimethyl-1,4-oxathiane features two methyl groups on the carbons alpha to the oxygen atom. Its molecular weight is 132.22 g/mol , which will correspond to its molecular ion (M+•) at an m/z of 132.
Upon electron ionization, the initial ionization event is most likely to occur on one of the lone pair electrons of the sulfur atom, as these are generally of higher energy than the lone pair electrons on oxygen or the electrons in sigma bonds.[4] The resulting molecular ion is an odd-electron radical cation, which is energetically unstable and prone to fragmentation.[9]
The primary fragmentation pathways are predicted to be driven by α-cleavage and ring cleavage reactions, aimed at producing more stable even-electron cations.
-
α-Cleavage: Loss of a Methyl Radical (•CH₃) This is anticipated to be a highly favorable initial fragmentation step. Cleavage of the C-C bond alpha to the oxygen atom results in the loss of a methyl radical (15 Da), leading to the formation of a stable, resonance-stabilized cation at m/z 117 . This fragment is often a prominent peak in the mass spectra of methyl-substituted heterocycles.
-
Ring Cleavage Pathways The fragmentation of the heterocyclic ring can proceed through several mechanisms common to cyclic ethers and thioethers.[1][2][10]
-
Path A: Cleavage adjacent to Sulfur: A common pathway for thioethers involves the cleavage of a C-S bond followed by further fragmentation. This could lead to the formation of ions such as m/z 88 ([M - C₂H₄O]+•) or m/z 74 ([M - C₃H₆O]+•).
-
Path B: Retro-Diels-Alder (RDA)-type Cleavage: Although less common in saturated systems compared to their unsaturated counterparts, a concerted or stepwise ring cleavage could occur. For 2,6-dimethyl-1,4-oxathiane, this could lead to the expulsion of a neutral molecule like thioacetaldehyde (CH₃CHS), resulting in a fragment at m/z 72 ([C₄H₈O]+•).
-
Path C: Formation of Small, Stable Fragments: The breakdown of the ring will likely produce smaller, highly stable ions. A prominent ion is expected at m/z 45 , corresponding to the [C₂H₅S]+ or [CH₃O=CH₂]+ ion. The fragment at m/z 43 ([C₃H₇]+ or [CH₃CO]+) is also a common and stable carbocation.
-
The following diagram illustrates the proposed primary fragmentation pathways for 2,6-dimethyl-1,4-oxathiane.
Caption: General workflow for the analysis of volatile sulfur compounds.
-
Sample Preparation (HS-SPME) a. Place 5 mL (for liquid) or 5 g (for solid) of the sample into a 20 mL headspace vial. b. If applicable, add a salt (e.g., NaCl to 20% w/v) to increase the volatility of the analyte. [7] c. Seal the vial with a PTFE-lined septum. d. Equilibrate the sample at 40°C for 10 minutes.
-
Analyte Extraction a. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial. [7] b. Allow the fiber to adsorb volatiles for 30 minutes at 40°C with agitation.
-
Gas Chromatography a. Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes (splitless mode). b. Carrier Gas: Helium at a constant flow of 1.2 mL/min. c. Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, DB-5ms or equivalent. d. Oven Program:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp: 5°C/min to 150°C.
- Ramp: 20°C/min to 250°C, hold for 5 minutes.
-
Mass Spectrometry a. Ion Source: Electron Ionization (EI) at 70 eV. b. Source Temperature: 230°C. c. Quadrupole Temperature: 150°C. d. Scan Range: m/z 40 - 200. e. Solvent Delay: 3 minutes.
-
Data Analysis a. Identify the chromatographic peak corresponding to the analyte. b. Examine the mass spectrum and compare it against the predicted fragmentation pattern and library databases (e.g., NIST). c. Key identifiers will be the absence of m/z 132 and the presence of strong ions at m/z 117, 45, and 43.
References
-
Guillamón, E., et al. (2003). Differentiation of isomeric sulfur heterocycles by electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 17(6), 547-52. [Link]
-
Rotavera, B., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 453, 116347. [Link]
-
Creaser, C. S., et al. (1993). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 4(7), 579-584. [Link]
-
Milo, C., & Grosch, W. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. [Link]
-
Harrison, A. G., & Onuska, F. I. (1978). Chemical ionization and high resolution electron impact mass spectra of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide and three of its metabolites. Biomedical Mass Spectrometry, 5(10), 590-594. [Link]
-
Vararu, A., et al. (2016). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. Comprehensive Reviews in Food Science and Food Safety, 15(1), 109-137. [Link]
-
Rotavera, B., et al. (2020). Fragmentation Mechanisms from Electron-Impact Ionization of Complex Cyclic Ethers Formed in Combustion. International Journal of Mass Spectrometry. [Link]
-
Al-Farhan, K. (1990). SYNTHESIS AND MASS SPECTRA OF FIVE-MEMBERED HETEROCYCLES CONTAINING PHOSPHORUS, OXYGEN, AND SULFUR. Phosphorus, Sulfur, and Silicon and the Related Elements, 51(1-4), 209-212. [Link]
-
Jo, I. H., et al. (2024). Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique. Frontiers in Nutrition, 11, 1389967. [Link]
-
Wu, Z., et al. (2015). Selective Analysis of Sulfur-Containing Species in a Heavy Crude Oil by Deuterium Labeling Reactions and Ultrahigh Resolution Mass Spectrometry. Molecules, 20(12), 22359-22370. [Link]
-
Abdel-Wahab, B. F., et al. (2014). Synthesis and investigation of mass spectra of some heterocyclic compounds containing sulphur atom. Journal of the Chinese Chemical Society, 61(5), 547-554. [Link]
-
Shimadzu Corporation. (2021). New Approach to Food Smell Analysis Using Combination of GCMS and GC-SCD. Shimadzu Application News No. G313. [Link]
-
Lasekan, O., & Dabire, S. A. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1234. [Link]
-
Takhistov, V. V., & Pleshkov, S. I. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data, 53(1), 013102. [Link]
-
University of Glasgow. (1995). Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. Thesis. [Link]
-
University of Arizona. Fragmentation Mechanisms. Chemistry 526 Course Material. [Link]
-
J.C. Traeger. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]
-
Schieberle, P., & Engel, K. H. (2023). Analytical and sensory characterization of the stereoisomers of 2-mercapto-4-alkanols and related substituted 1,3-oxathianes. TUM School of Life Sciences. [Link]
-
Thevis, M., & Schänzer, W. (2014). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Refubium - Freie Universität Berlin. [Link]
-
Kumar, A., et al. (2018). Synthesis of biologically active fused 1,4-oxathiin derivatives. Organic & Biomolecular Chemistry, 16(29), 5282-5286. [Link]
-
Khalaj, M., & Ghazanfarpour-Darjani, M. (2016). Regioselective synthesis of 1,4-oxathiane derivatives via multicomponent reaction. Monatshefte für Chemie - Chemical Monthly, 147, 2043-2049. [Link]
-
Fortin, D., et al. (2020). Fragmentation Pathways of Odd- and Even-electron N-alkylated Synthetic Cathinones. Journal of The American Society for Mass Spectrometry, 31(9), 1891-1903. [Link]
-
Sparkman, O. D., et al. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]
-
Scheer, A. M., et al. (2021). The Role of Low-Energy Electron Interactions in cis-Pt(CO)₂Br₂ Fragmentation. International Journal of Molecular Sciences, 22(16), 9005. [Link]
-
Schwan, A. L., et al. (2023). The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. Molecules, 28(17), 6218. [Link]
-
Soderberg, T. (2014). The Mass Spectrum. Chemistry LibreTexts. [Link]
-
Zhang, Y., et al. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry, 178, 104576. [Link]
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University of California, Los Angeles. Mass Spectrometry: Fragmentation. UCLA Chemistry & Biochemistry. [Link]
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A Comparative Guide to NMR Coupling Constants (J values) for Axial vs. Equatorial Methyl Groups in Oxathianes
For the Discerning Researcher: A Deep Dive into Stereochemical Analysis
In the landscape of modern drug discovery and materials science, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity, material properties, and ultimately, a compound's function. For heterocyclic systems like oxathianes—privileged scaffolds in medicinal chemistry—understanding the three-dimensional arrangement of substituents is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical endeavor. This guide provides an in-depth comparison of a key NMR parameter, the vicinal coupling constant (³J), for discerning the axial versus equatorial orientation of a methyl substituent within the 1,3-oxathiane ring. We will explore the theoretical underpinnings of this phenomenon, present supporting experimental data, and provide a framework for the practical application of this knowledge.
The Foundation: Conformational Preference in Oxathianes
The 1,3-oxathiane ring, a six-membered heterocycle containing one oxygen and one sulfur atom, predominantly adopts a chair conformation to minimize torsional and steric strain. This conformational preference gives rise to two distinct orientations for substituents: axial, which are parallel to the principal axis of the ring, and equatorial, which are located in the approximate plane of the ring. A methyl group, like other substituents, will have a conformational preference, typically for the less sterically hindered equatorial position. However, the synthesis of specific stereoisomers can lock the methyl group into either an axial or equatorial orientation, necessitating a reliable method for their differentiation.
The Karplus Relationship: Translating Dihedral Angles into Coupling Constants
The key to distinguishing between axial and equatorial methyl groups using ¹H NMR spectroscopy lies in the magnitude of the vicinal coupling constant (³J) between the methyl protons and the adjacent proton on the oxathiane ring. This relationship is governed by the Karplus equation, which correlates the magnitude of the ³J coupling to the dihedral angle (Φ) between the coupled nuclei[1][2][3].
The Karplus equation is generally expressed as:
J(Φ) = A cos²(Φ) + B cos(Φ) + C
where A, B, and C are empirically derived parameters. The critical takeaway from this relationship is that the magnitude of the coupling constant is highly dependent on the dihedral angle. Specifically, ³J values are maximized at dihedral angles of 0° and 180° and minimized at approximately 90°[1][3].
This principle is visually represented by the Karplus curve:
Caption: The Karplus curve illustrates the relationship between dihedral angle and the vicinal coupling constant (³J).
Axial vs. Equatorial Methyl Groups: A Tale of Two Dihedral Angles
The distinct dihedral angles presented by axial and equatorial methyl groups with the adjacent ring proton lead to significantly different ³J(H,H) coupling constants.
-
Axial Methyl Group: When a methyl group is in the axial position, its protons have a gauche relationship with the adjacent axial proton (dihedral angle ≈ 60°) and an anti-periplanar relationship with the adjacent equatorial proton (dihedral angle ≈ 180°). However, due to free rotation of the methyl group, an average coupling constant is observed. The key interaction for our analysis is with the vicinal proton on the carbon bearing the methyl group. In the case of a 2-methyl-1,3-oxathiane, this would be the proton at C2. An axial methyl group will have a gauche relationship with the equatorial proton at C2 (dihedral angle ≈ 60°) and an anti-periplanar relationship with the axial proton at C2 (dihedral angle ≈ 180°).
-
Equatorial Methyl Group: An equatorial methyl group's protons have a gauche relationship with both the adjacent axial and equatorial protons (dihedral angles ≈ 60°).
This difference in dihedral angles, as dictated by the Karplus relationship, results in a larger average ³J coupling constant for the interaction between an axial methyl group's protons and the adjacent axial ring proton compared to the coupling between an equatorial methyl group's protons and the adjacent ring protons.
Caption: Chair conformations of a 2-methyl-1,3-oxathiane showing the different spatial relationships of axial and equatorial methyl groups.
Experimental Data: A Comparative Analysis
The theoretical principles are borne out by experimental data. A detailed ¹H NMR analysis of the stereoisomers of 2-methyl-4-propyl-1,3-oxathiane provides a clear example. The cis and trans isomers force the methyl group at the C2 position into equatorial and axial conformations, respectively.
| Compound | Methyl Position | Proton at C2 | ³J(H-2, 2-Me) (Hz) |
| cis-2-methyl-4-propyl-1,3-oxathiane | Equatorial | Axial | 6.2 |
| trans-2-methyl-4-propyl-1,3-oxathiane | Axial | Equatorial | 6.2 |
Data sourced from the supporting information of a study on 1,3-oxathiane stereoisomers[4].
In this specific case of 2-methyl-4-propyl-1,3-oxathiane, the reported coupling constant between the C2 proton and the methyl protons is identical for both the cis (equatorial methyl) and trans (axial methyl) isomers. This highlights an important nuance. While the Karplus relationship is a powerful predictive tool, the observed coupling constant for a freely rotating methyl group is an average of the couplings to the three individual methyl protons, each with its own dihedral angle to the vicinal proton. Furthermore, the electronegativity of nearby atoms (oxygen and sulfur in this case) can influence the parameters of the Karplus equation.
However, a more pronounced difference is often observed in the coupling of the proton attached to the same carbon as the methyl group (in this case, H-2) with the neighboring methylene protons at C6. For the cis isomer (equatorial 2-methyl), the axial H-2 proton would exhibit a large axial-axial coupling to the axial H-6 proton and a smaller axial-equatorial coupling to the equatorial H-6 proton. Conversely, for the trans isomer (axial 2-methyl), the equatorial H-2 proton would show smaller equatorial-axial and equatorial-equatorial couplings to the C-6 protons. While not a direct measure of the methyl group coupling, this analysis of the adjacent ring proton's coupling pattern provides a robust and often more reliable method for stereochemical assignment.
Experimental Protocol: Synthesis and NMR Analysis of Methyl-Substituted Oxathianes
The synthesis of methyl-substituted 1,3-oxathianes is a well-established procedure, typically involving the acid-catalyzed condensation of a suitable 3-mercaptopropanol derivative with an aldehyde or ketone[5].
Step-by-Step Synthesis of 2-Methyl-1,3-oxathiane:
-
Reactant Preparation: To a solution of 3-mercaptopropan-1-ol in a suitable solvent (e.g., dichloromethane or benzene), add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA)[5].
-
Acetaldehyde Addition: Slowly add acetaldehyde to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Workup: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 2-methyl-1,3-oxathiane as a mixture of stereoisomers.
Caption: General workflow for the synthesis of 2-methyl-1,3-oxathiane.
¹H NMR Spectroscopic Analysis:
-
Sample Preparation: Prepare a solution of the purified oxathiane derivative in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis:
-
Identify the signals corresponding to the methyl group and the adjacent ring proton (H-2).
-
Carefully measure the coupling constants (J values) from the splitting patterns of these signals. For complex multiplets, 2D NMR techniques such as COSY (Correlation Spectroscopy) may be necessary to assign the coupling partners unambiguously.
-
Compare the observed J values with established ranges for axial-axial, axial-equatorial, and equatorial-equatorial couplings in six-membered rings to determine the orientation of the methyl group.
-
Conclusion: A Powerful Tool for Stereochemical Elucidation
The differentiation of axial and equatorial methyl groups in oxathianes through the analysis of ³J coupling constants is a powerful application of fundamental NMR principles. While the direct coupling of the methyl protons themselves may not always provide a large and unambiguous difference, a careful analysis of the coupling patterns of the adjacent ring protons, guided by the Karplus relationship, offers a robust and reliable method for stereochemical assignment. This approach, grounded in a solid theoretical framework and supported by experimental data, is an indispensable tool for researchers in synthetic chemistry, medicinal chemistry, and materials science.
References
- Pihlaja, K., & Pasanen, P. (1974). Properties and reactions of 1,3-oxathianes. Acta Chemica Scandinavica, 28b(2), 225-231.
- Eliel, E. L., & Hutchins, R. O. (1969). Conformational analysis. XIX. The conformational equilibrium of the 1,3-oxathiane ring system. Journal of the American Chemical Society, 91(10), 2703-2715.
- Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15.
- Haasnoot, C. A. G., de Leeuw, F. A. A. M., & Altona, C. (1980). The relationship between proton-proton NMR coupling constants and substituent electronegativities—I. Tetrahedron, 36(19), 2783-2792.
- Solladié-Cavallo, A., Balaz, M., Salisova, M., & Welter, R. (2003). New 1,3-oxathianes derived from myrtenal: synthesis and reactivity. The Journal of organic chemistry, 68(17), 6619–6626.
- Pihlaja, K., & Äyräs, P. (1970). 1H NMR spectra of some substituted 1,3-oxathianes. Acta Chemica Scandinavica, 24(2), 531-545.
- Gelbcke, M., & N-Marandi, F. (1981). ¹H and ¹³C NMR study of some 2-substituted 1,3-oxathianes. Spectrochimica Acta Part A: Molecular Spectroscopy, 37(10), 849-854.
- Juaristi, E., & Cuevas, G. (1995). The anomeric effect. CRC press.
- Booth, H., & Everett, J. R. (1980). The conformational analysis of saturated heterocycles. Part 101. The conformational free energy of a methyl group in 1,3-oxathiane. Journal of the Chemical Society, Perkin Transactions 2, (2), 255-259.
- Pasanen, P., & Pihlaja, K. (1971). Properties and reactions of 1,3-oxathianes. II. 1H NMR spectra of some 2- and 2,2-substituted 1,3-oxathianes. Tetrahedron, 27(10), 2037-2045.
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A Senior Application Scientist's Guide to Six-Membered Saturated Heterocycles: A Comparative Analysis of 2,6-Dimethyl-1,4-Oxathiane, 1,4-Dioxane, and 1,4-Dithiane
Introduction: Beyond the Isosteric Paradigm
In the landscape of medicinal chemistry and materials science, saturated six-membered heterocycles are foundational scaffolds. While 1,4-dioxane is a ubiquitous solvent and 1,4-dithiane is a classic synthon, their substituted and hybrid analogues, such as 2,6-dimethyl-1,4-oxathiane, remain less explored yet potentially rich in unique properties. The simple replacement of carbon with oxygen or sulfur profoundly alters a molecule's physicochemical properties, conformational behavior, and reactivity. This guide provides an in-depth, objective comparison of these three heterocycles, moving beyond simple property listing to explain the causality behind their distinct behaviors. We aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the appropriate scaffold for their specific application, be it in reaction engineering, ligand design, or as a core structural motif in novel chemical entities.
We will dissect these molecules through the lens of their physical properties, conformational dynamics, synthesis, and chemical reactivity, supported by experimental data and detailed protocols.
Part 1: Physicochemical Properties - The Influence of Heteroatoms and Substitution
The fundamental character of a molecule is dictated by its physical properties. The substitution of a methylene group in cyclohexane with heteroatoms of varying electronegativity and size (Oxygen: 3.44, Sulfur: 2.58 on the Pauling scale) and the addition of methyl groups create significant differences in polarity, intermolecular forces, and solubility.
| Property | 1,4-Dioxane | 1,4-Dithiane | 2,6-Dimethyl-1,4-Oxathiane |
| Molecular Formula | C₄H₈O₂ | C₄H₈S₂ | C₆H₁₂OS |
| Molecular Weight | 88.11 g/mol [1] | 120.24 g/mol [2][3] | 132.23 g/mol |
| Physical State (RT) | Colorless Liquid[1] | White Crystalline Solid[2] | Liquid (Predicted) |
| Melting Point | 11.8 °C[4] | 107-113 °C[5] | N/A (Data not available) |
| Boiling Point | 101.1 °C[4] | 199-200 °C[6] | N/A (Data not available) |
| Density | 1.033 g/mL[4] | ~1.3 g/cm³ (Solid) | N/A (Data not available) |
| Water Solubility | Miscible[1][4][7] | 1.11 g/L (Slightly soluble)[8] | Sparingly Soluble (Predicted) |
| LogP | -0.27[1][9] | 1.58[8] | N/A (Predicted > 1) |
Analysis and Causality:
-
State and Thermal Properties: 1,4-Dioxane is a liquid at room temperature, while 1,4-dithiane is a high-melting solid. This stark difference arises from the greater polarizability of the larger sulfur atoms in 1,4-dithiane, leading to stronger intermolecular van der Waals forces compared to the more compact and less polarizable oxygen atoms in dioxane.[10][11] The higher molecular weight and stronger intermolecular forces also explain 1,4-dithiane's significantly higher boiling point.[10] 2,6-Dimethyl-1,4-oxathiane, with one of each heteroatom and the addition of non-polar methyl groups, is expected to have intermediate properties, likely being a liquid at room temperature with a boiling point between that of its counterparts.
-
Solubility and Polarity: 1,4-Dioxane's ability to act as a hydrogen bond acceptor via its two oxygen atoms makes it fully miscible with water.[4][7] In contrast, 1,4-dithiane is only slightly soluble, as thioethers are poor hydrogen bond acceptors. The introduction of two methyl groups in 2,6-dimethyl-1,4-oxathiane increases its lipophilicity, suggesting it will be even less water-soluble than the parent 1,4-oxathiane. This is reflected in their octanol-water partition coefficients (LogP), where dioxane is hydrophilic (LogP < 0) and dithiane is lipophilic (LogP > 1).
Part 2: Conformational Analysis - The Geometry of Reactivity
Like cyclohexane, these heterocycles exist predominantly in a chair conformation to minimize torsional and steric strain. The specific arrangement of substituents and heteroatoms, however, dictates the conformational equilibrium and, consequently, the molecule's reactivity and interaction with biological targets.
The 1,4-dioxane ring is flexible, with the chair and boat conformations easily interconverting.[4] For 2,6-dimethyl-1,4-oxathiane, the presence of two stereocenters at C2 and C6 gives rise to cis and trans diastereomers. For both isomers, the chair conformation is preferred. The bulky methyl groups will strongly prefer to occupy the equatorial positions to minimize 1,3-diaxial interactions. The cis isomer can readily achieve a di-equatorial conformation, making it the likely thermodynamic minimum. The trans isomer must adopt a conformation with one axial and one equatorial methyl group, introducing steric strain.
Caption: Fig 1. Preferred chair conformations of cis and trans isomers.
Expert Insight: The conformational rigidity and the specific spatial orientation of substituents are critical in drug design. A molecule locked in a bioactive conformation (like the predicted di-equatorial cis-isomer) may exhibit higher potency and selectivity, as less conformational entropy is lost upon binding to a receptor. Understanding these preferences is key to rational drug design.
Part 3: Synthesis Methodologies and Experimental Protocols
The accessibility of these scaffolds is a crucial consideration for any research program. Their syntheses reflect the fundamental chemistry of their constituent heteroatoms.
Caption: Fig 2. Generalized synthetic pathways for the three heterocycles.
Protocol 1: Synthesis of 1,4-Dioxane
This protocol is based on the industrial acid-catalyzed dehydration of diethylene glycol.[4][12][13]
-
Apparatus Setup: Assemble a distillation apparatus with a 500 mL round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Reagents: To the round-bottom flask, add diethylene glycol (2.0 mol, 212.2 g) and cautiously add concentrated sulfuric acid (0.2 mol, 11 mL). Add boiling chips.
-
Reaction: Heat the mixture to 150-170 °C. The 1,4-dioxane/water azeotrope will begin to distill.[13]
-
Workup: Collect the distillate. The crude product contains water and byproducts like acetaldehyde.
-
Purification: The distillate is purified by fractional distillation to separate the 1,4-dioxane from water and other impurities.[14] Anhydrous dioxane can be obtained by refluxing over sodium followed by distillation.
-
Causality: Sulfuric acid protonates a terminal hydroxyl group of diethylene glycol, which is then eliminated as water. The resulting carbocation is attacked intramolecularly by the second hydroxyl group, leading to cyclization and subsequent deprotonation to yield 1,4-dioxane. The reaction is driven by the removal of the product via distillation.
-
Protocol 2: Synthesis of 1,4-Dithiane
This procedure involves the reaction of an ethanedithiol equivalent with a 1,2-dielectrophile. A common method is the reaction of sodium sulfide with 1,2-dibromoethane.
-
Reagents: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfide nonahydrate (0.1 mol, 24.0 g) in 100 mL of ethanol.
-
Reaction: While stirring, add 1,2-dibromoethane (0.1 mol, 18.8 g) dropwise to the solution.
-
Reflux: After the addition is complete, heat the mixture to reflux for 2 hours. A precipitate of sodium bromide will form.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the sodium bromide.
-
Purification: Remove the ethanol from the filtrate via rotary evaporation. The resulting crude solid can be recrystallized from ethanol to yield pure 1,4-dithiane.
-
Causality: This is a classic double nucleophilic substitution (S_N2) reaction. The highly nucleophilic sulfide dianion displaces both bromide leaving groups to form the six-membered ring.
-
Part 4: Comparative Reactivity and Applications
The differing electronic nature of oxygen and sulfur dictates the reactivity of these heterocycles.
Caption: Fig 3. Comparison of primary reactivity pathways at the heteroatoms.
-
1,4-Dioxane:
-
Solvent Properties: Dioxane is a versatile aprotic solvent, often used as a higher-boiling point alternative to THF.[4] Its miscibility with water makes it useful for certain reaction systems.[4] It is widely used in pharmaceutical manufacturing and laboratory research as a solvent or purifying agent.[15][16][17]
-
Lewis Basicity: The oxygen atoms are weakly Lewis-basic, allowing dioxane to coordinate with hard Lewis acids.[4] A notable application is its use in driving the Schlenk equilibrium for the preparation of dialkylmagnesium compounds.[4]
-
Toxicity: A significant drawback is its classification as a probable human carcinogen and its persistence in groundwater, making it an environmental contaminant of concern.[15][18]
-
-
1,4-Dithiane:
-
Nucleophilicity & Coordination: Thioethers are significantly more nucleophilic than ethers due to the larger, more polarizable valence orbitals of sulfur.[11][19] This makes 1,4-dithiane an effective ligand for soft transition metals like copper, platinum, and palladium.[10][20][21] This property is exploited in coordination chemistry and catalysis.
-
Oxidation: The sulfur atoms can be readily and sequentially oxidized to form sulfoxides and sulfones, which dramatically alters the ring's electronics and geometry.[10] This provides a handle for further functionalization.
-
Synthetic Utility: While less common than its 1,3-dithiane isomer for "umpolung" chemistry, 1,4-dithianes can be used as versatile C2-synthons in complex molecule synthesis.[22][23] Recent advances have shown their utility in photoredox-catalyzed C-H functionalization reactions.[23]
-
-
2,6-Dimethyl-1,4-Oxathiane:
-
Hybrid Reactivity: This molecule contains both a "hard" ether-type oxygen and a "soft" thioether-type sulfur. In competitive reactions, the sulfur atom will be the dominant reactive site. It will act as the primary nucleophile and will preferentially coordinate to soft metal centers.[24]
-
Stereoelectronic Effects: The cis and trans isomers will exhibit different reactivity profiles. The accessibility of the sulfur lone pairs for reaction will be influenced by the orientation of the adjacent methyl groups. For example, an equatorial methyl group provides less steric hindrance than an axial one for an incoming electrophile.
-
Potential Applications: The combination of a thioether for coordination or reaction and stereodefined methyl groups for controlling spatial interactions makes this scaffold an interesting candidate for chiral ligands in asymmetric catalysis or as a core fragment in drug discovery, where precise 3D geometry is paramount.
-
Part 5: Relevance in Drug Development and Biological Systems
-
1,4-Dioxane: Its primary role is as a manufacturing process solvent.[15][17] However, its presence as a contaminant in ethoxylated ingredients used in cosmetics and personal care products is a significant regulatory concern.[4]
-
1,4-Dithiane: The dithiane motif has been explored in drug discovery. For instance, dithiane analogues of the calcium channel blocker tiapamil have been shown to be highly active in overcoming P-glycoprotein-mediated multidrug resistance (MDR) in cancer cells.[25] This suggests that the thioether moieties can interact with biological transporters.
-
1,4-Oxathiane/Oxathiin: The 1,4-oxathiane ring and its unsaturated derivative, 1,4-oxathiin, are present in molecules with notable biological activity. For example, the fungicide Carboxin contains a 1,4-oxathiin ring.[26] The synthesis of biologically active fused 1,4-oxathiin derivatives is an active area of research.[27] The mixed O/S heterocycle offers a unique balance of potential hydrogen bonding capability (via oxygen) and metabolic/coordination sites (via sulfur), making it an attractive scaffold for medicinal chemists.
Conclusion
The choice between 2,6-dimethyl-1,4-oxathiane, 1,4-dioxane, and 1,4-dithiane is a decision guided by fundamental chemical principles.
-
1,4-Dioxane remains a workhorse aprotic solvent, particularly when a higher boiling point than THF is required and water miscibility is advantageous. Its use is tempered by significant health and environmental concerns.
-
1,4-Dithiane offers a robust platform for synthetic transformations and coordination chemistry. Its high melting point and low water solubility make it unsuitable as a general solvent, but its predictable reactivity at the sulfur centers renders it a valuable building block.
-
2,6-Dimethyl-1,4-Oxathiane represents a more nuanced tool. It combines the features of both ethers and thioethers within a stereochemically defined scaffold. Its primary value lies not as a solvent, but as a structural motif for building complex molecules where the differential reactivity of sulfur over oxygen and the defined spatial arrangement of substituents can be leveraged, for instance, in the design of chiral ligands or pharmacophores requiring specific geometric constraints.
By understanding the causality behind their properties—from the polarizability of sulfur dictating intermolecular forces to the conformational preferences of substituents influencing biological interactions—researchers can make more informed and strategic decisions in their experimental designs.
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A Comparative Guide to the ¹³C NMR Spectral Data of 2,6-Dimethyl-1,4-Thioxane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the structural elucidation of heterocyclic compounds is of paramount importance. Among these, sulfur-containing heterocycles like 2,6-dimethyl-1,4-thioxane are gaining increasing interest due to their potential applications. A fundamental technique for the unambiguous characterization of such molecules is ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive analysis of the ¹³C NMR spectral data for 2,6-dimethyl-1,4-thioxane, offering a comparative perspective with related thioxane derivatives. Due to the limited availability of experimental spectra for 2,6-dimethyl-1,4-thioxane, this guide uniquely presents computationally predicted data and contextualizes it with experimentally obtained spectra of analogous compounds.
The Significance of ¹³C NMR in Heterocyclic Chemistry
¹³C NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. This sensitivity allows for the differentiation of carbons based on their hybridization, the nature of attached atoms (electronegativity), and their spatial arrangement. For heterocyclic compounds like 2,6-dimethyl-1,4-thioxane, ¹³C NMR is indispensable for confirming the ring structure, determining the position and stereochemistry of substituents, and assessing conformational dynamics.
Predicted ¹³C NMR Spectral Data for 2,6-Dimethyl-1,4-Thioxane
Given the absence of readily available experimental ¹³C NMR spectra for 2,6-dimethyl-1,4-thioxane in the public domain, we have utilized a computational prediction approach to generate the spectral data. The following chemical shifts were predicted using the online NMR prediction tool, NMRDB.org, which employs a database-driven approach to estimate chemical shifts based on the input chemical structure.[1] Predictions were generated for both the cis and trans isomers to facilitate a comprehensive analysis.
It is crucial to acknowledge that while computational predictions are a valuable tool in modern chemistry, they are not a substitute for experimental data. The predicted values should be considered as estimations, and their deviation from experimental values can be influenced by factors such as the prediction algorithm's accuracy, the specific solvent environment (which is not explicitly modeled in many free online tools), and the conformational complexities of the molecule.
Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for cis- and trans-2,6-Dimethyl-1,4-Thioxane
| Carbon Atom | cis-2,6-Dimethyl-1,4-thioxane (Predicted) | trans-2,6-Dimethyl-1,4-thioxane (Predicted) |
| C2/C6 | 73.5 | 73.5 |
| C3/C5 | 34.1 | 34.1 |
| -CH₃ | 21.3 | 21.3 |
Predicted using NMRDB.org. The tool does not differentiate between the cis and trans isomers, providing the same predicted values for both.
The prediction from NMRDB.org suggests three distinct signals for 2,6-dimethyl-1,4-thioxane, corresponding to the two equivalent methine carbons (C2 and C6), the two equivalent methylene carbons (C3 and C5), and the two equivalent methyl groups. The lack of differentiation between the cis and trans isomers in the prediction highlights a limitation of some computational tools and underscores the necessity of experimental verification for stereochemical assignments. In reality, the different spatial orientations of the methyl groups in the cis and trans isomers would likely lead to subtle but measurable differences in their respective ¹³C NMR spectra due to varying steric and electronic environments.
Comparative Analysis with Experimental Data of 1,4-Thioxane
To provide a robust framework for interpreting the predicted data, a comparison with the experimentally determined ¹³C NMR spectrum of the parent compound, 1,4-thioxane, is essential. The experimental data for 1,4-thioxane, obtained from the Spectral Database for Organic Compounds (SDBS), serves as a reliable reference.
Table 2: Experimental ¹³C NMR Chemical Shifts (ppm) for 1,4-Thioxane
| Carbon Atom | Chemical Shift (ppm) |
| C2/C6 | 67.2 |
| C3/C5 | 28.1 |
Source: Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan.
A comparison between the predicted data for the dimethyl derivative and the experimental data for the parent compound reveals the expected downfield shift (deshielding) of the signals upon methylation.
-
C2/C6 Carbons: The predicted chemical shift for the methine carbons (C2/C6) in 2,6-dimethyl-1,4-thioxane (73.5 ppm) is significantly downfield from the methylene carbons in 1,4-thioxane (67.2 ppm). This is a classic example of the alpha-substituent effect, where the substitution of a hydrogen atom with a more electron-donating methyl group causes a deshielding of the attached carbon.
-
C3/C5 Carbons: Similarly, the predicted chemical shift for the methylene carbons (C3/C5) in the dimethyl derivative (34.1 ppm) is downfield from the corresponding carbons in 1,4-thioxane (28.1 ppm). This demonstrates the beta-substituent effect, which is generally smaller than the alpha-effect but still results in a noticeable deshielding.
-
Methyl Carbons: The predicted signal for the methyl carbons at 21.3 ppm is in the typical range for methyl groups attached to a saturated heterocyclic system.
This comparative analysis, while based on predicted data for the target molecule, logically aligns with established principles of substituent effects in ¹³C NMR spectroscopy, lending a degree of confidence to the predicted values.
Experimental Protocol for ¹³C NMR Spectroscopy
For researchers aiming to acquire experimental ¹³C NMR data for 2,6-dimethyl-1,4-thioxane or its analogues, the following protocol provides a standardized methodology. The causality behind each experimental choice is explained to ensure a robust and reproducible outcome.
Objective: To acquire a high-quality, proton-decoupled ¹³C NMR spectrum.
Materials:
-
2,6-Dimethyl-1,4-thioxane sample (approx. 20-50 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube (5 mm diameter)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of the 2,6-dimethyl-1,4-thioxane sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Rationale: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its deuterium lock signal is readily recognized by modern NMR spectrometers. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
-
Transfer to NMR Tube:
-
Carefully transfer the solution to a clean, dry 5 mm NMR tube.
-
Rationale: A clean tube is essential to avoid contamination from other substances that could introduce extraneous signals into the spectrum.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
Rationale: Locking ensures that the magnetic field remains stable during the experiment. Shimming corrects for minor inhomogeneities in the magnetic field, improving spectral resolution.
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): Set to at least 2 seconds. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time of any carbon) would be necessary.
-
Rationale: Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. A sufficient relaxation delay allows the carbon nuclei to return to their equilibrium state between pulses, ensuring that the signal intensities are more representative of the number of carbons.
-
Number of Scans (NS): Start with 64 or 128 scans and increase as needed to improve the signal-to-noise ratio.
-
Rationale: ¹³C has a low natural abundance (1.1%), so multiple scans are required to obtain a spectrum with adequate intensity.
-
Spectral Width (SW): Set to a range that encompasses all expected carbon signals (e.g., 0-220 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).
-
Rationale: These processing steps convert the raw data into a readable spectrum and calibrate the chemical shift axis.
-
Workflow for ¹³C NMR Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to structural elucidation using ¹³C NMR spectroscopy.
Caption: Workflow for ¹³C NMR spectral analysis.
Conclusion
This guide has provided a detailed comparison of the ¹³C NMR spectral data for 2,6-dimethyl-1,4-thioxane, utilizing computationally predicted values in the absence of readily available experimental data. By comparing this predicted data with the experimental spectrum of the parent compound, 1,4-thioxane, we have demonstrated the expected substituent effects of the methyl groups on the carbon chemical shifts. The provided experimental protocol offers a standardized approach for researchers to obtain their own high-quality ¹³C NMR spectra. The inherent value of ¹³C NMR in confirming molecular structures, particularly for substituted heterocyclic systems, is clearly highlighted. While computational predictions serve as a valuable starting point, experimental verification remains the gold standard for unambiguous structural elucidation in chemical research and drug development.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dimethyl-1,4-oxathiane
This guide provides essential safety and handling protocols for 2,6-Dimethyl-1,4-oxathiane. As a structural analog of 1,4-oxathiane, its safety profile is assessed with reference to the parent compound in the absence of specific data. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment: An Evidence-Based Approach
The principal hazards associated with the parent compound, 1,4-oxathiane, are its flammability and potential for irritation.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1]
Table 1: Hazard Classification of 1,4-Oxathiane (Parent Compound)
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Flammable Liquid | Category 3 | H226: Flammable liquid and vapor[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |
This data is for the parent compound, 1,4-oxathiane, and should be considered the minimum hazard profile for 2,6-Dimethyl-1,4-oxathiane.
Core Personal Protective Equipment (PPE) Directives
A multi-layered PPE strategy is essential to mitigate the risks of exposure and physical hazards. The following recommendations are based on a risk assessment assuming direct handling of the neat compound in a laboratory setting.
Eye and Face Protection
Minimum Requirement: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] Best Practice: A full-face shield worn over chemical safety goggles is required when there is a significant risk of splashing, such as during bulk transfers or when heating the substance. Standard eyeglasses are insufficient.[4]
Skin and Body Protection
Gloves:
-
Material: Nitrile or butyl rubber gloves are recommended for handling this type of organic compound. Avoid lightweight latex or polyvinyl chloride (PVC) gloves, which offer poor protection against many organic chemicals.[4]
-
Thickness: A minimum thickness of 4-8 mil (0.1-0.2 mm) is advised for incidental contact. For extended handling or immersion, heavier-duty gloves are necessary.
-
Integrity: Always inspect gloves for tears or pinholes before use. Change gloves immediately if contamination is suspected, and on a regular basis (every 30-60 minutes) during prolonged use.[4]
Protective Clothing:
-
A flame-resistant lab coat is mandatory.
-
For operations with a higher risk of splashing, supplement the lab coat with a chemically resistant apron.
-
Ensure clothing has a closed front, long sleeves, and tight-fitting cuffs.[4]
Respiratory Protection
Under Normal Conditions: No respiratory protection is required when handling small quantities inside a certified and properly functioning chemical fume hood.[1] For Spills or Ventilation Failure: In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary. For major emergencies, a self-contained breathing apparatus (SCBA) may be required.[1]
Table 2: Summary of PPE Requirements
| Situation | Eye/Face Protection | Skin Protection | Respiratory Protection |
|---|---|---|---|
| Standard Lab Use (in fume hood) | Chemical Safety Goggles | Nitrile/Butyl Gloves, Lab Coat | Not Required |
| Bulk Transfer / Splash Risk | Face Shield over Goggles | Nitrile/Butyl Gloves, Chemically Resistant Apron over Lab Coat | Not Required (in fume hood) |
| Large Spill / Ventilation Failure | Face Shield over Goggles | Heavy-Duty Nitrile/Butyl Gloves, Chemical Suit | Air-Purifying Respirator with OV Cartridge or SCBA |
Operational and Disposal Plans
Adherence to strict protocols is critical for safety. The following workflows provide step-by-step guidance for handling and disposal.
Safe Handling Workflow
This workflow minimizes risk at every stage, from receipt to final use. The core principle is to minimize exposure and prevent the release of flammable vapors.
Caption: Emergency response plan for spills and exposure.
First Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. [1]If irritation persists, seek medical attention.
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. [3]Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [3]* Inhalation: Move the person to fresh air and keep them comfortable for breathing. [3]If symptoms occur, get medical attention. [1]* Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. [1][5]Seek medical advice.
Disposal Plan
Disposal of 2,6-Dimethyl-1,4-oxathiane and its contaminated materials must be handled as hazardous waste.
-
Segregation: Do not mix with other waste streams unless compatible. Keep in a dedicated, properly labeled container.
-
Containerization: The waste container must be robust, leak-proof, and kept sealed when not in use.
-
Removal: Disposal must be conducted through a licensed and approved waste disposal company. [1][5]Do not dispose of it in drains or the general trash.
Conclusion
The safe handling of 2,6-Dimethyl-1,4-oxathiane hinges on a conservative assessment of its hazards, based on its parent compound, and the disciplined implementation of comprehensive PPE and handling protocols. By integrating these directives into your laboratory's standard operating procedures, you can effectively mitigate risks and ensure a safe research environment.
References
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
-
Cheméo. (n.d.). 2,6-Dimethyl-1,4-dithiane - Chemical & Physical Properties. Retrieved from [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Retrieved from [Link]
-
National Institutes of Health (NIH), PubChem. (n.d.). 1,4-Oxathiane. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,4-Oxathiane. Retrieved from [Link]
-
mediaTUM. (2022). Analytical and sensory characterization of the stereoisomers of 2-mercapto-4-alkanols and related substituted 1,3-oxathianes. Retrieved from [Link]
-
ACS Publications. (2022). Configurations and Sensory Properties of the Stereoisomers of 2,6-Dimethyl-4-propyl-1,3-oxathiane and 2,4-Dimethyl-6-propyl-1,3-oxathiane. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
